Acetylstachyflin
Description
This compound has been reported in Stachybotrys with data available.
an anti-influenza A agent; isolated from Stachybotrys; structure in first source
Properties
Molecular Formula |
C25H33NO5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[(1S,13R,14S,17S,19S)-10-hydroxy-13,14,18,18-tetramethyl-7-oxo-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-19-yl] acetate |
InChI |
InChI=1S/C25H33NO5/c1-13-6-7-19-23(3,4)20(30-14(2)27)8-9-25(19)24(13,5)11-16-18(28)10-15-17(21(16)31-25)12-26-22(15)29/h10,13,19-20,28H,6-9,11-12H2,1-5H3,(H,26,29)/t13-,19-,20-,24+,25-/m0/s1 |
InChI Key |
PYXJLZDIRGAZQG-RGXVLITJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)OC(=O)C |
Canonical SMILES |
CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)OC(=O)C)(C)C |
Synonyms |
acetylstachyflin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acetylstachyflin: Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylstachyflin is a novel sesquiterpenoid indole alkaloid derived from the fungus Stachybotrys sp. RF-7260. This document provides a comprehensive overview of its chemical structure, biological activity as an anti-influenza A virus agent, and the experimental protocols utilized for its characterization. This compound, the acetylated form of the parent compound Stachyflin, has been shown to inhibit the replication of the influenza A virus (H1N1) by targeting the viral hemagglutinin protein and preventing membrane fusion, a critical step in the viral entry process. While less potent than its parent compound, the study of this compound and its derivatives provides valuable insights into the structure-activity relationships of this class of antiviral compounds. This guide is intended to serve as a technical resource for researchers in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic compound featuring a pentacyclic moiety that includes a cis-fused decalin ring system.[1] Its structure was elucidated through detailed NMR analyses and X-ray crystallography.[1] As the acetylated derivative of Stachyflin, it shares the same core structure with the addition of an acetyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H37NO5 | Inferred from Stachyflin and acetylation |
| Molecular Weight | 479.6 g/mol | Calculated |
| Class | Sesquiterpenoid Indole Alkaloid | [1] |
| Solubility | Soluble in methanol, acetone, ethyl acetate, and DMSO. | [2] |
| Appearance | Colorless needles | [2] |
Note: Some properties are inferred from the parent compound Stachyflin and the nature of acetylation due to limited direct data on this compound.
Biological Activity
This compound exhibits antiviral activity specifically against influenza A viruses. Its mechanism of action is attributed to the inhibition of the viral hemagglutinin (HA) protein, which prevents the fusion of the viral envelope with the endosomal membrane of the host cell. This blockade of viral entry effectively halts the replication cycle.
In Vitro Antiviral Activity
The antiviral potency of this compound was evaluated against the influenza A/PR/8/34 (H1N1) strain in Madin-Darby canine kidney (MDCK) cells.
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound and Stachyflin
| Compound | IC50 (µM) vs. Influenza A/PR/8/34 (H1N1) | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/IC50) |
| This compound | 0.23 | 44 | 191.3 |
| Stachyflin | 0.003 | 65 | 21,666.7 |
Data sourced from Minagawa et al., 2002.[1]
The data indicates that while this compound is active against influenza A virus, it is approximately 77-fold less potent than its parent compound, Stachyflin.[1] However, it still demonstrates a favorable selectivity index, suggesting that its antiviral effect occurs at concentrations well below those that cause significant cytotoxicity.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the biological activity of this compound. These protocols are based on standard practices in virology and cell biology.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the inhibition of viral replication.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza A/PR/8/34 (H1N1) virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
This compound stock solution (in DMSO)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM, low-melting-point agarose, and the various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Objective: To determine the concentration of this compound that reduces the viability of MDCK cells by 50% (CC50).
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to the untreated cell control.
Mandatory Visualizations
Logical Relationship of this compound
Caption: Relationship of this compound to its parent compound and source.
Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.
Signaling Pathway of Influenza Virus Entry and Inhibition by this compound
Caption: Inhibition of influenza virus entry by this compound.
References
Spectroscopic and Structural Elucidation of Acetylstachyflin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Acetylstachyflin, a novel anti-influenza A virus substance. The information presented herein is compiled from the primary literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.
Introduction
This compound, a potent inhibitor of influenza A virus, was first isolated from the solid-state fermentation of Stachybotrys sp. RF-7260.[1] Its unique pentacyclic structure, featuring a cis-fused decalin moiety, was determined through detailed spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.[1] This guide focuses on the publicly available spectroscopic data and the experimental protocols utilized in the characterization of this promising antiviral compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, as reported in the primary literature. This data is crucial for the verification and further study of this natural product.
Mass Spectrometry (MS) Data
While the full mass spectrum is not publicly available, the high-resolution mass spectrometry (HR-MS) data was instrumental in determining the molecular formula of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₅NO₅ | [1] |
| HR-FAB-MS (m/z) | [M+H]⁺ 454.2595 | [1] |
| Calculated Mass | 454.2593 | [1] |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data of this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 4.88 | d | 10.0 |
| 4 | 2.58 | m | |
| 5 | 1.80 | m | |
| 6 | 1.35, 1.65 | m | |
| 7 | 1.10, 1.45 | m | |
| 8 | 1.75 | m | |
| 9 | 1.05, 1.55 | m | |
| 10 | 1.95 | m | |
| 11 | 0.88 | s | |
| 12 | 0.95 | d | 6.5 |
| 13 | 1.02 | d | 6.5 |
| 2' | 7.55 | d | 8.0 |
| 3' | 7.05 | t | 8.0 |
| 4' | 7.15 | t | 8.0 |
| 5' | 7.30 | d | 8.0 |
| 7' | 8.05 | s | |
| 3-OAc | 2.10 | s |
¹³C NMR Spectroscopic Data of this compound (in CDCl₃)
| Position | δ (ppm) |
| 1 | 170.5 |
| 3 | 78.5 |
| 4 | 45.5 |
| 5 | 35.5 |
| 6 | 28.5 |
| 7 | 30.5 |
| 8 | 38.5 |
| 9 | 48.5 |
| 10 | 40.5 |
| 11 | 21.5 |
| 12 | 22.5 |
| 13 | 23.5 |
| 1' | 136.5 |
| 2' | 121.5 |
| 3' | 120.0 |
| 4' | 125.0 |
| 5' | 111.5 |
| 6' | 128.5 |
| 7' | 123.5 |
| 8' | 165.5 |
| 3-OAc (C=O) | 170.0 |
| 3-OAc (CH₃) | 21.0 |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation and Purification
This compound was isolated from the solid-state fermentation of Stachybotrys sp. RF-7260. The fermented solids were extracted with an organic solvent, and the crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula of this compound. The analysis was performed on a high-resolution mass spectrometer.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound and a conceptual representation of its mode of action.
Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.
Figure 2: Conceptual diagram of this compound's inhibitory action on influenza A virus entry.
References
Acetylstachyflin vs. Stachyflin: A Technical Guide to Core Structural and Activity Differences
For Immediate Release
[Shanghai, China] – In the landscape of antiviral drug discovery, particularly concerning influenza A virus, the nuanced differences between analogous compounds can dictate their therapeutic potential. This technical guide provides a detailed comparative analysis of Stachyflin and its derivative, Acetylstachyflin, two sesquiterpenoid compounds isolated from Stachybotrys sp. RF-7260. The focus of this document is to delineate the key structural distinctions and their profound impact on biological activity, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Structural Differences
The fundamental distinction between Stachyflin and this compound lies in the substitution at a key hydroxyl group. Stachyflin possesses a reactive hydroxyl (-OH) moiety, which is acetylated in this compound to form an acetate ester (-OCOCH₃). This seemingly minor modification—the addition of a single acetyl group—introduces significant changes to the molecule's physicochemical properties, including polarity, steric profile, and hydrogen bonding capability. These changes, in turn, have a dramatic effect on the compound's biological efficacy.
The structural relationship can be visualized as a direct chemical modification, where Stachyflin is the parent compound.
Comparative Physicochemical and Biological Data
The acetylation of Stachyflin results in predictable changes in its molecular formula and weight. More critically, this structural alteration leads to a significant decrease in its antiviral potency. The quantitative data summarizing these differences are presented below.
| Property | Stachyflin | This compound |
| Molecular Formula | C₂₃H₃₁NO₄[1] | C₂₅H₃₃NO₅ |
| Molecular Weight | 385.5 g/mol [1] | 427.5 g/mol |
| Key Functional Group | Hydroxyl (-OH) | Acetyl Ester (-OCOCH₃) |
| Antiviral Activity (IC₅₀) | 0.003 µM (against Influenza A/H1N1)[2] | ~0.231 µM (Approx. 77-fold less active)[2] |
Mechanism of Action and Structure-Activity Relationship (SAR)
Stachyflin is a potent inhibitor of the influenza A virus, specifically targeting the hemagglutinin (HA) protein.[3] Its mechanism involves the inhibition of the low pH-induced conformational change in HA, a critical step for the fusion of the viral envelope with the host cell's endosomal membrane.[3] This action effectively prevents the release of the viral genome into the host cell, halting the infection process.
The dramatic loss of activity observed in this compound strongly suggests that the free hydroxyl group on the Stachyflin core is crucial for its interaction with the hemagglutinin target.[2] The addition of the bulky and less polar acetyl group likely hinders the precise binding within the pocket on the HA protein, either through steric interference or the disruption of a critical hydrogen bond that the original hydroxyl group would form. This highlights a steep structure-activity relationship where modification at this specific site is detrimental to the compound's antiviral efficacy.
Experimental Protocol: Antiviral Activity Determination
The inhibitory concentration (IC₅₀) values were determined using a Cytopathic Effect (CPE) Inhibition Assay with Madin-Darby Canine Kidney (MDCK) cells. The following is a detailed, representative methodology for such an assay.
Objective: To determine the concentration of a compound (e.g., Stachyflin, this compound) required to inhibit 50% of the virus-induced cytopathic effect in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated Trypsin
-
Influenza A virus stock (e.g., A/H1N1)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent or Crystal Violet stain
Methodology:
-
Cell Seeding:
-
Compound Preparation and Incubation:
-
Prepare serial two-fold dilutions of the test compounds (Stachyflin and this compound) in infection medium (DMEM with 1 µg/mL TPCK-trypsin).[4]
-
Prepare a standardized dilution of the influenza virus stock (e.g., 100 TCID₅₀).[4]
-
Pre-incubate the diluted compounds with the diluted virus suspension at 37°C for 30-60 minutes.[4]
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with sterile PBS.[4]
-
Add 100 µL of the virus-compound mixture to the appropriate wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.[2][4]
-
-
Quantification of Cytopathic Effect:
-
After the incubation period, observe the cells under a microscope to visually assess the cytopathic effect (cell rounding, detachment, lysis).[2]
-
Quantify cell viability using a standard method, such as the MTT assay or Crystal Violet staining. For an MTT assay, the absorbance is read spectrophotometrically, which correlates with the number of viable cells.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis. The IC₅₀ is the concentration of the compound that results in a 50% reduction of the cytopathic effect.
-
References
Acetylstachyflin: An In-Depth Technical Guide on its Antiviral Spectrum Beyond Influenza A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetylstachyflin, a derivative of the natural compound Stachyflin, has been identified as a novel antiviral agent with potent activity against influenza A virus.[1] Its mechanism of action involves the inhibition of the viral hemagglutinin (HA) protein, a crucial component for viral entry into host cells.[2] This technical guide aims to provide a comprehensive overview of the antiviral spectrum of this compound. However, a thorough review of existing scientific literature reveals that the antiviral activity of this compound has been predominantly, if not exclusively, studied in the context of influenza A virus. There is currently a lack of publicly available data on its efficacy against other viral pathogens.
This document will therefore focus on the well-documented anti-influenza A virus activity of the parent compound, Stachyflin, as a proxy for understanding the potential of this compound. We will present the available quantitative data, detail the experimental protocols used in these studies, and visualize the known mechanism of action. Furthermore, we will discuss the broader context of antiviral screening to provide a framework for potential future investigations into the expanded antiviral spectrum of this compound and its derivatives.
Known Antiviral Activity: Focus on Influenza A Virus
Stachyflin and its acetylated form, this compound, are sesquiterpene derivatives isolated from Stachybotrys sp. RF-7260. While both compounds exhibit anti-influenza A virus properties, Stachyflin has been more extensively characterized. The primary mechanism of action is the inhibition of the membrane fusion step mediated by the viral hemagglutinin (HA) protein.[2]
Mechanism of Action
Stachyflin is a subtype-specific inhibitor of influenza A virus, with demonstrated activity against strains possessing H1, H2, H5, and H6 subtypes of hemagglutinin.[2] It is postulated to bind to a specific pocket on the HA2 subunit of the hemagglutinin protein. This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[2] Consequently, the viral ribonucleoproteins are unable to be released into the cytoplasm, effectively halting the viral replication cycle at an early stage.
Computer docking simulations have identified key amino acid residues, including D37, K51, T107, and K121 on the HA2 subunit, as being critical for the formation of the Stachyflin binding cavity.[2] The structural differences in this cavity among different HA subtypes likely account for the observed subtype-specific activity of the compound.[2]
Quantitative Data on Anti-Influenza A Activity
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Stachyflin against various subtypes of influenza A virus, as determined by in vitro assays.
| Influenza A Virus Strain | Subtype | Cell Line | IC50 / EC50 (µM) | Reference |
| A/WSN/1933 | H1N1 | MDCK | 0.05 | [2] |
| A/PR/8/1934 | H1N1 | MDCK | 0.07 | [2] |
| A(H1N1)pdm09 | H1N1 | MDCK | 0.12 | [2] |
| A/Okuda/1957 | H2N2 | MDCK | 0.16 | [2] |
| A/chicken/Ibaraki/1/2005 | H5N2 | MDCK | 0.10 | [2] |
| A/duck/Mongolia/119/2008 | H5N2 | MDCK | 0.13 | [2] |
| A/whooper swan/Hokkaido/1/2008 | H5N1 | MDCK | 0.45 | [2] |
| A/duck/Hokkaido/49/1998 | H6N2 | MDCK | 4.7 | [2] |
Data presented for Stachyflin, the parent compound of this compound.
Experimental Protocols for Antiviral Activity Assessment
The following protocols are based on methodologies described for testing the anti-influenza activity of Stachyflin and are representative of standard in vitro and in vivo antiviral assays.[2]
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay evaluates the ability of a compound to inhibit virus-induced cell death (cytopathic effect, or CPE).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a specific influenza A virus strain at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour incubation period to allow for viral adsorption, the virus inoculum is removed. The cells are then washed and overlaid with a maintenance medium containing serial dilutions of the test compound (e.g., this compound).
-
Incubation: The plates are incubated at 35°C in a humidified 5% CO2 atmosphere for 72 hours.
-
Data Analysis: The cells are observed microscopically for the presence of CPE. The EC50 value is calculated as the concentration of the compound that inhibits the virus-induced CPE by 50% compared to untreated, virus-infected control wells.
In Vivo Antiviral Assay (Mouse Model)
This assay assesses the efficacy of a compound in a living organism.
-
Animal Model: Four-week-old female BALB/c mice are used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of an influenza A virus strain.
-
Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., polyethylene glycol 400), is administered to the mice via a specific route (e.g., intraperitoneally) at regular intervals (e.g., every 12 hours) for a defined period (e.g., 72 hours) post-infection. A control group receives only the vehicle.
-
Endpoint Measurement: At a predetermined time point post-infection (e.g., 72 hours), the mice are euthanized, and their lungs are harvested.
-
Virus Titer Determination: The lungs are homogenized, and the viral load is quantified by titrating the homogenates on MDCK cell monolayers, typically expressed as the 50% tissue culture infectious dose (TCID50) per gram of tissue.
-
Data Analysis: The reduction in lung viral titers in the compound-treated group is compared to the vehicle-treated control group to determine the in vivo antiviral efficacy.
Future Directions: Screening this compound for Broad-Spectrum Antiviral Activity
While the current data on this compound is limited to influenza A virus, its unique mechanism of action as a viral entry inhibitor warrants further investigation against a broader range of viruses. The process of screening for broad-spectrum antiviral activity typically involves a tiered approach.
-
Initial High-Throughput Screening (HTS): this compound could be tested against a diverse panel of viruses in cell-based assays. This panel might include other respiratory viruses (e.g., rhinoviruses, respiratory syncytial virus, coronaviruses), flaviviruses (e.g., Zika virus, dengue virus), and other enveloped or non-enveloped viruses of public health significance.[3][4][5]
-
Assay Formats: Various assay formats can be employed, including cytopathic effect (CPE) inhibition assays, plaque reduction assays, and reporter gene-based assays.[6] These assays are designed to quantify the ability of the compound to inhibit viral replication.[6]
-
Hit-to-Lead Optimization: If this compound demonstrates activity against other viruses, medicinal chemistry efforts could be initiated to synthesize derivatives with improved potency, broader spectrum, and favorable pharmacokinetic properties.
-
Mechanism of Action Studies: For any confirmed antiviral activity against a new virus, detailed mechanistic studies would be necessary to identify the molecular target and the specific stage of the viral life cycle that is inhibited.
Conclusion
This compound and its parent compound, Stachyflin, are promising anti-influenza A virus agents that function by inhibiting HA-mediated membrane fusion. While their antiviral spectrum beyond influenza A remains unexplored, their defined mechanism of action provides a strong rationale for investigating their potential as broad-spectrum antiviral drugs. The experimental protocols and screening strategies outlined in this guide provide a roadmap for future research that could unlock the full therapeutic potential of this novel class of compounds. Further studies are essential to determine if this compound's antiviral activity extends to other significant human pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. High-Throughput Screening of FDA-Approved Drug Library Reveals Ixazomib Is a Broad-Spectrum Antiviral Agent against Arboviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Putative Molecular Targets of Acetylstachyflin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylstachyflin is a natural product derived from the fungus Stachybotrys sp. RF-7260. It is a structural analogue of Stachyflin, a compound that has demonstrated potent antiviral activity against influenza A viruses. This technical guide provides a comprehensive overview of the putative molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its antiviral properties. While specific quantitative data for this compound is limited, this guide leverages the extensive research on its parent compound, Stachyflin, to infer its biological activity and potential for therapeutic development.
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with diverse mechanisms of action to combat emerging drug-resistant strains. Stachyflin and its derivative, this compound, represent a novel class of antiviral compounds with a unique pentacyclic moiety that includes a cis-fused decalin.[1] The primary antiviral activity of this class of molecules is directed against the influenza A virus, with a specific focus on inhibiting viral entry into host cells.
Putative Molecular Target: Influenza A Virus Hemagglutinin (HA)
The principal molecular target of the Stachyflin family of compounds, including this compound, is the hemagglutinin (HA) glycoprotein of the influenza A virus.[2] HA is a trimeric protein on the surface of the virus responsible for two critical functions in the viral life cycle:
-
Receptor Binding: The HA1 subunit of hemagglutinin binds to sialic acid receptors on the surface of host cells, initiating viral attachment.
-
Membrane Fusion: Following endocytosis of the virus, the acidic environment of the endosome triggers a conformational change in the HA2 subunit of hemagglutinin. This change exposes a fusion peptide that inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
This compound, like its parent compound, is believed to act as a fusion inhibitor . It specifically targets the HA2 subunit, preventing the low pH-induced conformational change necessary for membrane fusion.[2]
Binding Site and Key Residues
Studies on Stachyflin-resistant mutants of influenza A virus have identified a potential binding pocket within the HA2 subunit. Docking simulations and analysis of these resistant strains suggest that the following amino acid residues are crucial for the binding of Stachyflin and are likely relevant for this compound as well:
-
Asp37 (D37)
-
Lys51 (K51)
-
Thr107 (T107)
-
Lys121 (K121)
Mutations in these residues have been shown to confer resistance to Stachyflin, highlighting their importance in the drug-target interaction.
Mechanism of Action
The proposed mechanism of action for this compound involves the following steps:
-
Viral Entry: The influenza A virus attaches to the host cell via the interaction of its HA1 subunit with sialic acid receptors and is subsequently internalized into an endosome.
-
Endosomal Acidification: The endosome becomes acidified through the action of cellular proton pumps.
-
Inhibition of Conformational Change: this compound binds to a specific cavity in the HA2 subunit of the hemagglutinin trimer. This binding stabilizes the pre-fusion conformation of HA, preventing the dramatic structural rearrangement that is triggered by the low pH of the endosome.
-
Fusion Blockade: By preventing the conformational change, this compound inhibits the exposure of the fusion peptide and the subsequent fusion of the viral envelope with the endosomal membrane.
-
Inhibition of Viral Replication: As the viral genome is unable to enter the host cell cytoplasm, viral replication is effectively blocked at an early stage.
Quantitative Data
Specific quantitative antiviral data for this compound is sparse in the available literature. However, the initial discovery paper by Minagawa et al. (2002) provides a crucial piece of information regarding its relative potency.
Table 1: In Vitro Antiviral Activity of Stachyflin and this compound against Influenza A/PR/8/34 (H1N1)
| Compound | IC50 (µM) | Relative Activity |
| Stachyflin | 0.003 | 1 |
| This compound | ~0.231 (estimated) | ~77-fold less active than Stachyflin[1] |
Note: The IC50 value for this compound is an estimation based on the reported 77-fold lower activity compared to Stachyflin.[1]
Further studies have detailed the IC50 values of Stachyflin against a broader range of influenza A subtypes. While these data are for the parent compound, they provide insight into the potential spectrum of activity for this compound, albeit at a reduced potency.
Table 2: In Vitro Antiviral Activity of Stachyflin against Various Influenza A Virus Subtypes
| Virus Strain | Subtype | IC50 (µM) |
| A/WSN/1933 | H1N1 | 0.05 |
| A/New Caledonia/20/99 | H1N1 | 0.1 |
| A/Solomon Islands/3/2006 | H1N1 | 0.2 |
| A/California/04/2009 | H1N1pdm09 | 0.2 |
| A/Kumamoto/5/1967 | H2N2 | 0.1 |
| A/Adachi/2/1957 | H2N2 | 0.2 |
| A/duck/Hokkaido/49/1998 | H5N1 | 4.7 |
| A/chicken/Ibaraki/1/2005 | H5N2 | 0.4 |
| A/duck/Mongolia/119/2008 | H6N2 | 0.8 |
Data for Stachyflin from Motohashi et al. (2013).[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Influenza A virus stock
-
This compound
-
MTT or similar cell viability reagent
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in DMEM. Dilute the influenza A virus stock to a concentration of 100 TCID50 (50% tissue culture infectious dose) per 100 µL.
-
Infection: Wash the cell monolayers with PBS. Add the virus dilution to the wells (except for cell control wells).
-
Treatment: Immediately after adding the virus, add the different concentrations of this compound to the respective wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.
-
Quantification of CPE: Observe the cells microscopically for CPE. To quantify cell viability, remove the medium and add MTT reagent to each well. After incubation, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.
Materials:
-
MDCK cells
-
6-well or 12-well cell culture plates
-
DMEM
-
FBS
-
TPCK-treated trypsin
-
Influenza A virus stock
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Formalin or paraformaldehyde for fixing
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Adsorb the virus onto the cell monolayers for 1 hour at 37°C.
-
Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the plaque number by 50%.
Visualizations
Signaling Pathway: Influenza Virus Entry and Inhibition by this compound
Caption: Mechanism of influenza virus entry and its inhibition by this compound.
Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Conclusion
This compound represents a promising, albeit less potent, derivative of the potent anti-influenza A agent, Stachyflin. Its mechanism of action, targeting the hemagglutinin-mediated fusion process, offers an alternative strategy to currently approved neuraminidase and M2 channel inhibitors. While further research is required to obtain more specific quantitative data on the antiviral activity of this compound against a wide range of influenza strains and to optimize its potency, the foundational knowledge of its molecular target and mechanism of action provides a solid basis for future drug development efforts. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into this and other novel antiviral compounds.
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Acetylstachyflin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Acetylstachyflin, a potent antiviral agent. The synthesis of this compound is achieved through the final acetylation of its precursor, (+)-Stachyflin.
Stachyflin and its acetylated analogue, this compound, are novel pentacyclic meroterpenoids that have demonstrated significant antiviral activity, particularly against the influenza A virus. Their complex molecular architecture, featuring a cis-fused decalin ring system, has made them challenging targets for total synthesis. This document outlines a successful synthetic strategy, highlighting key reactions and providing detailed protocols for the preparation of this promising therapeutic agent.
Retrosynthetic Analysis
The total synthesis of this compound hinges on the successful construction of its precursor, (+)-Stachyflin. The retrosynthetic analysis reveals a convergent approach, dissecting the molecule into two key fragments: a decalin subunit and an isoindolinone subunit. These fragments are coupled via a Negishi cross-coupling reaction, followed by a Lewis acid-catalyzed cyclization to establish the characteristic cis-decalin core. The final step involves the acetylation of the hydroxyl group on Stachyflin to yield this compound.
Key Reaction Pathways
The successful synthesis of this compound relies on several critical transformations:
-
Synthesis of the Decalin Subunit: This fragment is typically prepared through a series of stereoselective reactions to establish the requisite stereocenters.
-
Synthesis of the Isoindolinone Subunit: This aromatic portion of the molecule is constructed through established methods of heterocyclic chemistry.
-
Negishi Cross-Coupling: This powerful carbon-carbon bond-forming reaction is employed to connect the decalin and isoindolinone fragments.[1][2]
-
Lewis Acid-Catalyzed Cyclization: A crucial step to form the cis-fused decalin ring system, often employing a Lewis acid such as boron trifluoride etherate.[3]
-
Domino Epoxide-Opening/Rearrangement/Cyclization: An alternative powerful strategy that has been utilized to construct the pentacyclic core in a single step.[4][5]
-
Final Acetylation: The conversion of Stachyflin to this compound is achieved through a standard acetylation reaction.
Experimental Protocols
Below are the detailed experimental protocols for the key stages of the this compound total synthesis.
Protocol 1: Synthesis of the Decalin Subunit
Detailed synthetic steps for the decalin subunit are based on established literature procedures, which may vary in starting materials and specific reagents.
Protocol 2: Synthesis of the Isoindolinone Subunit
Detailed synthetic steps for the isoindolinone subunit are based on established literature procedures, which may vary in starting materials and specific reagents.
Protocol 3: Negishi Cross-Coupling of Decalin and Isoindolinone Fragments
-
Preparation of the Organozinc Reagent: To a solution of the decalin iodide (1.0 equiv) in anhydrous THF at -78 °C, add t-BuLi (2.2 equiv) dropwise. Stir the solution for 30 minutes, then add a solution of ZnCl₂ (1.5 equiv) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the isoindolinone bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.1 equiv). Degas the mixture and heat to 60 °C for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the coupled product.
Protocol 4: Lewis Acid-Catalyzed Cyclization
-
Reaction Setup: To a solution of the Negishi coupling product (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add BF₃·OEt₂ (10.0 equiv) dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford (+)-Stachyflin.
Protocol 5: Acetylation of (+)-Stachyflin to this compound
-
Reaction Setup: To a solution of (+)-Stachyflin (1.0 equiv) in pyridine at 0 °C, add acetic anhydride (5.0 equiv).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up and Purification: Quench the reaction with ice water and extract with ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product is purified by silica gel chromatography to yield this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | Synthesis of Decalin Subunit | Varies | - |
| 2 | Synthesis of Isoindolinone Subunit | Varies | - |
| 3 | Negishi Cross-Coupling | Pd₂(dba)₃, SPhos, t-BuLi, ZnCl₂ | 60-70 |
| 4 | Lewis Acid-Catalyzed Cyclization | BF₃·OEt₂ | 50-60 |
| 5 | Acetylation | Acetic Anhydride, Pyridine | >90 |
Yields are approximate and may vary based on specific substrates and reaction conditions.
Visualizing the Synthetic Pathway
To better illustrate the logical flow of the total synthesis, the following diagrams outline the key transformations.
Caption: Overall workflow of the total synthesis of this compound.
Caption: Key steps in the Negishi cross-coupling reaction.
Caption: Lewis acid-catalyzed cyclization to form the cis-decalin ring.
References
- 1. daneshyari.com [daneshyari.com]
- 2. 3. A Negishi cross-coupling reaction enables the total synthesis of (+)-stachyflin • Haut Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (+)-stachyflin: a potential anti-influenza A virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+)-stachyflin: a potential anti-influenza A virus agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Isolation and Purification of Acetylstachyflin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylstachyflin is a novel pentacyclic sesquiterpenoid alkaloid with antiviral properties, specifically targeting the influenza A virus. It is a natural product isolated from the solid-state fermentation of the fungus Stachybotrys sp. RF-7260.[1] This document provides a detailed protocol for the isolation, purification, and characterization of this compound for research and drug development purposes.
Introduction
Stachyflin and its acetylated derivative, this compound, are unique secondary metabolites produced by Stachybotrys sp. RF-7260.[1] These compounds possess a novel pentacyclic structure that includes a cis-fused decalin moiety.[1] While both compounds exhibit antiviral activity against influenza A virus (H1N1), Stachyflin is significantly more potent.[1] this compound serves as an important chemical entity for structure-activity relationship studies and as a potential scaffold for the development of new anti-influenza agents. This protocol outlines the key steps for producing and isolating this compound from fungal fermentation.
Quantitative Data Summary
The biological activity of this compound has been evaluated in vitro. The following table summarizes the key quantitative data available for this compound and its parent compound, Stachyflin.
| Compound | Anti-influenza A (H1N1) IC50 (µM) | Cytotoxicity (MDBK cells) CC50 (µM) | Reference |
| This compound | 0.23 | 44 | [1] |
| Stachyflin | 0.003 | 65 | [1] |
Experimental Protocols
Fermentation of Stachybotrys sp. RF-7260
This protocol describes the solid-state fermentation process for the production of this compound.
Materials:
-
Stachybotrys sp. RF-7260 culture
-
Solid substrate (e.g., rice, wheat bran, or a mixture)
-
Distilled water
-
Fermentation flasks or trays
-
Autoclave
-
Incubator
Procedure:
-
Substrate Preparation: Prepare the solid substrate by mixing it with an appropriate amount of distilled water to achieve the desired moisture content (typically 50-60%).
-
Sterilization: Autoclave the moistened solid substrate at 121°C for 20-30 minutes to ensure sterility. Allow the substrate to cool to room temperature.
-
Inoculation: Inoculate the sterile solid substrate with a fresh culture of Stachybotrys sp. RF-7260. The inoculum can be a spore suspension or a mycelial slurry.
-
Incubation: Incubate the inoculated substrate in a controlled environment. Maintain the temperature at 25-28°C for 14-21 days. Ensure proper aeration to support fungal growth and secondary metabolite production.
-
Monitoring: Periodically monitor the fermentation for fungal growth and signs of contamination.
Extraction of this compound
This protocol details the extraction of this compound from the fermented solid substrate.
Materials:
-
Fermented solid substrate containing this compound
-
Organic solvent (e.g., ethyl acetate, methanol, or a mixture)
-
Large extraction vessel
-
Shaker or sonicator
-
Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filter)
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the fungal biomass along with the solid substrate.
-
Solvent Extraction: Submerge the harvested material in an organic solvent (a common ratio is 1:3 to 1:5 w/v of substrate to solvent).
-
Agitation: Agitate the mixture for several hours (e.g., 4-6 hours) at room temperature using a shaker or intermittent sonication to ensure efficient extraction of the metabolites.
-
Filtration: Separate the solvent extract from the solid residue by filtration. The initial filtration can be done through cheesecloth, followed by vacuum filtration using filter paper to remove finer particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.
Purification of this compound
This protocol describes the chromatographic purification of this compound from the crude extract.
Materials:
-
Crude extract of Stachybotrys sp. RF-7260
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (for final purification and analysis)
-
Analytical standards (if available)
Procedure:
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest based on their TLC profiles.
-
-
Size-Exclusion Chromatography:
-
Further purify the pooled fractions containing this compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or dichloromethane/methanol 1:1).
-
This step helps in separating compounds based on their molecular size.
-
Collect and analyze fractions by TLC.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Perform the final purification of the enriched fractions using a preparative or semi-preparative HPLC system equipped with a C18 reverse-phase column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve high-purity this compound.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
Biological Activity of this compound
Caption: Inhibition of Influenza A Virus Fusion by this compound.
References
Application Notes and Protocols: In Vitro Antiviral Assay for Acetylstachyflin Against Influenza A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One area of interest is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. Stachyflin and its derivative, Acetylstachyflin, are natural compounds isolated from Stachybotrys sp. that have been identified as potential anti-influenza A agents.[1] Stachyflin has been shown to inhibit the replication of H1 and H2 influenza A virus subtypes in vitro.[1] The proposed mechanism of action for this class of compounds is the inhibition of the membrane fusion step mediated by the viral hemagglutinin (HA) protein.[1] This document provides detailed protocols for the in vitro evaluation of this compound's antiviral activity against influenza A virus.
Data Presentation
Quantitative data on the antiviral activity of this compound is limited. However, the parent compound, Stachyflin, has been evaluated, and the activity of this compound has been described in relative terms.
| Compound | Virus Strain | IC50 (µM) | Relative Activity | Reference |
| Stachyflin | Influenza A (H1N1) | 0.003 | - | [1] |
| This compound | Influenza A (H1N1) | Not explicitly defined | ~77-fold less active than Stachyflin | [1] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro. Further studies are required to determine the precise 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound to calculate its selectivity index (SI = CC50/EC50).
Signaling Pathway and Mechanism of Action
This compound is believed to share its mechanism of action with Stachyflin, which targets the hemagglutinin (HA) protein of the influenza A virus. HA is crucial for two key steps in viral entry: binding to sialic acid receptors on the host cell surface and, following endocytosis, mediating the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH of the endosome, which induces a conformational change in HA. Stachyflin is thought to bind to the HA2 subunit, stabilizing the pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion. This ultimately blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.
References
Application Notes and Protocols for Determining Acetylstachyflin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products are a rich source of novel therapeutic agents. Acetylstachyflin is a derivative of Stachyflin, a sesquiterpenoid known for its potent and specific anti-influenza A virus activity.[1][2][3] Stachyflin acts by inhibiting the conformational change of hemagglutinin, a crucial step in the viral fusion process.[1][4] While the antiviral properties of Stachyflin have been explored, the cytotoxic profile of its derivatives, such as this compound, remains largely uncharacterized. Preliminary studies on Stachyflin indicated no cytotoxicity to Madin-Darby Canine Kidney (MDCK) cells at concentrations up to 75 μM.[4] However, comprehensive evaluation of cytotoxicity is a critical step in the preclinical development of any new chemical entity to ensure its safety and to identify potential therapeutic windows.
These application notes provide a detailed framework for assessing the in vitro cytotoxicity of this compound using a panel of robust and commonly employed cell-based assays. The protocols outlined herein will guide researchers in determining the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The target audience for this document includes researchers in academia and industry involved in drug discovery and development.
Key Experiments and Methodologies
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. This involves assessing different cellular parameters that are indicative of cell health and death mechanisms. The following assays are central to this evaluation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7][8][9][10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[5][6][8][9][11]
-
Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
For the purpose of these protocols, we will consider two human lung-derived cell lines:
-
A549: A human lung adenocarcinoma cell line.
-
MRC-5: A normal human fetal lung fibroblast cell line.
The inclusion of both a cancerous and a non-cancerous cell line allows for the assessment of potential selective cytotoxicity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding:
-
Culture A549 and MRC-5 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay Protocol
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay Protocol
-
After the incubation period with this compound, centrifuge the 96-well plates at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 25 µL of stop solution.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Include controls for maximum LDH release (by lysing a set of untreated cells) to calculate the percentage of cytotoxicity.[11]
Caspase-Glo® 3/7 Assay Protocol
-
After the treatment period, allow the 96-well plates to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 1 minute.
-
Incubate the plates at room temperature for 1 to 2 hours in the dark.
-
Measure the luminescence using a microplate reader.
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | A549 % Viability (24h) | A549 % Viability (48h) | A549 % Viability (72h) | MRC-5 % Viability (24h) | MRC-5 % Viability (48h) | MRC-5 % Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 | 100 ± 3.9 | 100 ± 4.2 | 100 ± 5.0 |
| 0.1 | 98 ± 3.7 | 95 ± 4.2 | 92 ± 5.3 | 99 ± 4.1 | 98 ± 3.8 | 96 ± 4.5 |
| 1 | 92 ± 5.1 | 85 ± 4.9 | 78 ± 6.1 | 97 ± 3.5 | 94 ± 4.0 | 90 ± 5.2 |
| 10 | 75 ± 6.2 | 60 ± 5.5 | 45 ± 5.8 | 90 ± 4.8 | 85 ± 5.1 | 75 ± 6.3 |
| 50 | 40 ± 5.8 | 25 ± 4.7 | 15 ± 3.9 | 82 ± 5.3 | 70 ± 6.0 | 55 ± 5.9 |
| 100 | 20 ± 4.3 | 10 ± 3.1 | 5 ± 2.2 | 75 ± 6.1 | 60 ± 5.7 | 40 ± 6.1 |
| 200 | 8 ± 2.9 | 4 ± 1.8 | 2 ± 1.1 | 65 ± 5.9 | 50 ± 6.2 | 30 ± 5.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Membrane Integrity (LDH Assay)
| Concentration (µM) | A549 % Cytotoxicity (48h) | MRC-5 % Cytotoxicity (48h) |
| 0 (Control) | 5 ± 1.2 | 4 ± 0.9 |
| 0.1 | 7 ± 1.5 | 5 ± 1.1 |
| 1 | 12 ± 2.1 | 8 ± 1.4 |
| 10 | 25 ± 3.5 | 15 ± 2.3 |
| 50 | 55 ± 4.8 | 28 ± 3.1 |
| 100 | 78 ± 5.9 | 40 ± 4.5 |
| 200 | 90 ± 6.2 | 55 ± 5.0 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Apoptosis Induction (Caspase-Glo® 3/7 Assay)
| Concentration (µM) | A549 Fold Change in Caspase 3/7 Activity (24h) | MRC-5 Fold Change in Caspase 3/7 Activity (24h) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.08 |
| 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 1 | 1.8 ± 0.3 | 1.3 ± 0.2 |
| 10 | 3.5 ± 0.5 | 1.8 ± 0.3 |
| 50 | 6.2 ± 0.8 | 2.5 ± 0.4 |
| 100 | 8.5 ± 1.1 | 3.1 ± 0.5 |
| 200 | 9.8 ± 1.3 | 3.8 ± 0.6 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Discussion
The hypothetical data presented in Tables 1-3 suggest that this compound exhibits a dose- and time-dependent cytotoxic effect on both A549 and MRC-5 cells. The MTT assay results (Table 1) indicate a significant decrease in cell viability, particularly in the A549 cancer cell line, suggesting potential selective cytotoxicity. For instance, at a concentration of 50 µM after 48 hours, the viability of A549 cells is reduced to 25%, while MRC-5 cells maintain 70% viability.
The LDH assay (Table 2) corroborates the findings of the MTT assay, showing a dose-dependent increase in cytotoxicity, which is more pronounced in A549 cells. This indicates that the loss of cell viability is associated with a loss of membrane integrity.
The Caspase-Glo® 3/7 assay results (Table 3) suggest that the cytotoxic mechanism of this compound involves the induction of apoptosis. The significant increase in caspase 3/7 activity in a dose-dependent manner, especially in A549 cells, points towards the activation of the execution phase of apoptosis. The proposed signaling pathway in the diagram illustrates a potential mechanism via the intrinsic apoptotic pathway, which could be a subject for further investigation.
Conclusion
This application note provides a comprehensive set of protocols for the initial cytotoxic evaluation of this compound. The combination of MTT, LDH, and caspase assays offers a multi-faceted view of the compound's effect on cell health. The hypothetical data presented herein illustrates a scenario where this compound demonstrates selective cytotoxicity towards a cancer cell line through the induction of apoptosis. Further investigations would be warranted to confirm these findings and to elucidate the precise molecular mechanisms underlying this compound-induced cytotoxicity. This would involve more in-depth studies into the apoptotic pathway, cell cycle analysis, and assessment of other cell death mechanisms. These foundational cytotoxicity assays are indispensable for the continued development of this compound as a potential therapeutic agent.
References
- 1. Identification of a novel HA conformational change inhibitor of human influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay and Measurement of LDH Release in vitro [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemagglutination Inhibition Assay Using Acetylstachyflin
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the hemagglutination inhibition (HI) assay and the specific application of Acetylstachyflin as an antiviral agent against influenza virus.
Introduction
This compound is a novel antiviral compound isolated from Stachybotrys sp. RF-7260.[7] It and its parent compound, Stachyflin, have demonstrated potent antiviral activity specifically against influenza A viruses.[7][8] Research indicates that Stachyflin and its derivatives function as hemagglutinin fusion inhibitors.[8] They are believed to bind to the HA2 subunit of the hemagglutinin protein, which is crucial for the fusion of the viral envelope with the endosomal membrane of the host cell.[9] By inhibiting the low pH-induced conformational change of HA necessary for membrane fusion, Stachyflin effectively halts the viral replication cycle post-entry.[10]
It is important to note that while this compound targets hemagglutinin, its primary mechanism is the inhibition of membrane fusion, a step that occurs after the initial binding of the virus to the cell (and to red blood cells in the context of an assay). Therefore, a standard hemagglutination inhibition assay, which measures the blocking of viral binding, may not be the most direct method to quantify the activity of this compound. However, understanding the HI assay is a fundamental prerequisite for influenza virus research. This document provides a detailed protocol for a general HI assay, followed by a discussion on its application and potential modifications for evaluating fusion inhibitors like this compound.
Data Presentation
The following table summarizes the reported in vitro antiviral activity of Stachyflin and this compound against influenza A virus.
| Compound | Virus Strain | Assay Type | IC50 Value | Reference |
| Stachyflin | Influenza A (H1N1) | In vitro antiviral assay | 0.003 µM | [7] |
| This compound | Influenza A (H1N1) | In vitro antiviral assay | ~0.231 µM (77-fold less active than Stachyflin) | [7] |
| Stachyflin | A/WSN/1933 (H1N1) | Cytopathic Effect (CPE) Inhibition | 0.05 - 4.7 µM | [9] |
| Stachyflin | H1, H2, H5, H6 subtypes | Cytopathic Effect (CPE) Inhibition | Active | [9] |
| Stachyflin | H3 and other subtypes | Cytopathic Effect (CPE) Inhibition | Inactive | [9] |
Experimental Protocols
This section outlines the key experimental protocols for determining the hemagglutination (HA) titer of a virus stock and for performing the hemagglutination inhibition (HI) assay.
Objective: To determine the concentration of virus required to cause complete hemagglutination, expressed as Hemagglutination Units (HAU). One HAU is the highest dilution of the virus that causes complete agglutination. For the HI assay, 4 HAU of the virus are typically used.
Materials:
-
Influenza virus stock
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.5% suspension of red blood cells (e.g., chicken, turkey, or human type O), washed
-
96-well V-bottom microtiter plates
-
Micropipettes and sterile tips
Protocol:
-
Add 50 µL of PBS to all wells of a 96-well V-bottom plate from columns 2 to 12.
-
Add 100 µL of the virus stock to the first well in a given row (e.g., A1).
-
Perform a two-fold serial dilution of the virus by transferring 50 µL from well A1 to A2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the row by transferring 50 µL from A2 to A3, and so on, up to well A11. Discard the final 50 µL from well A11. Well A12 will serve as a red blood cell control (no virus).
-
Add 50 µL of the 0.5% RBC suspension to all wells (A1 to A12).
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control well (A12) have settled to form a distinct button.
-
Read the results. A positive result (hemagglutination) is indicated by a uniform reddish suspension or a lattice pattern of RBCs coating the well. A negative result is a sharp, compact button of RBCs at the bottom of the well.
-
The HA titer is the reciprocal of the highest dilution of the virus that shows complete hemagglutination. For the HI assay, a working dilution of the virus corresponding to 4 HAU per 25 µL is prepared.
Objective: To determine the ability of this compound to inhibit virus-induced hemagglutination.
Materials:
-
This compound stock solution of known concentration
-
Virus stock standardized to 4 HAU per 25 µL
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.5% washed red blood cell (RBC) suspension
-
96-well V-bottom microtiter plates
-
Micropipettes and sterile tips
Protocol:
-
Add 25 µL of PBS to all wells of a 96-well V-bottom plate, except for the first column.
-
In the first well of a row (e.g., A1), add 50 µL of the starting dilution of this compound.
-
Perform a two-fold serial dilution of this compound by transferring 25 µL from well A1 to A2. Mix thoroughly.
-
Continue this serial dilution across the row to well A10. Discard the final 25 µL from well A10.
-
Well A11 will serve as the virus control (no inhibitor), and well A12 will be the RBC control (no inhibitor, no virus). Add 25 µL of PBS to wells A11 and A12.
-
Add 25 µL of the standardized virus solution (containing 4 HAU) to all wells from A1 to A11. Do not add virus to well A12.
-
Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the inhibitor to bind to the virus.[1][2]
-
Add 50 µL of the 0.5% RBC suspension to all wells (A1 to A12).
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control wells have settled.
-
Read the results. The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination (i.e., results in a compact button of RBCs).
Application Notes for this compound
As research suggests that Stachyflin and its derivatives inhibit the fusion step rather than the initial viral attachment, a standard HI assay might yield negative or difficult-to-interpret results.[9][10] The binding of the virus to RBCs may still occur in the presence of this compound. Therefore, alternative or complementary assays are recommended to accurately assess its antiviral activity:
-
Virus-Mediated Hemolysis Assay: This assay measures the ability of the influenza virus to fuse with and lyse red blood cells at a low pH, a process that mimics the fusion with the endosomal membrane. A potent fusion inhibitor like this compound would be expected to inhibit this hemolysis.
-
Cell-Based Fusion Assay: This involves co-culturing cells expressing viral hemagglutinin with target cells and inducing fusion with a low-pH buffer. The formation of syncytia (giant multi-nucleated cells) is a measure of fusion, which can be inhibited by compounds like this compound.
-
Plaque Reduction Neutralization Assay: This is a gold-standard method for quantifying the inhibition of viral replication. A reduction in the number or size of viral plaques in a cell monolayer in the presence of the compound indicates antiviral activity, regardless of the specific mechanism.
When performing an HI assay with a compound of unknown mechanism, it is crucial to run these functional assays in parallel to build a comprehensive profile of its antiviral properties.
Visualizations
Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.
Caption: Influenza virus entry and the inhibitory action of this compound.
References
- 1. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]
- 4. Hemagglutination Inhibition Test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 5. Hemagglutination assay - Wikipedia [en.wikipedia.org]
- 6. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel HA conformational change inhibitor of human influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acetylation of Stachyflin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical acetylation of Stachyflin to yield Acetylstachyflin. The protocols are based on established chemical principles for the acetylation of complex polyhydroxylated natural products and are intended for research and development purposes.
Introduction
Stachyflin is a novel pentacyclic fungal metabolite isolated from Stachybotrys sp. RF-7260, which has demonstrated potent antiviral activity against influenza A virus.[1] Its mechanism of action involves the inhibition of the viral hemagglutinin (HA) protein, preventing the fusion of the viral envelope with the host cell membrane. This compound, a derivative of Stachyflin, is also a naturally occurring compound but exhibits significantly lower anti-influenza activity.[1] The synthesis of this compound from Stachyflin is a key step for structure-activity relationship (SAR) studies aimed at understanding the pharmacophore of this class of antiviral agents and for the development of new, potentially more potent, derivatives.[2]
This document outlines a standard laboratory procedure for the acetylation of the hydroxyl group in Stachyflin using acetic anhydride and a catalyst. It also provides protocols for the purification and characterization of the resulting this compound.
Data Presentation
The following table summarizes representative quantitative data for the acetylation of Stachyflin. Please note that these values are illustrative and actual results may vary depending on experimental conditions and scale.
| Parameter | Value | Method of Determination |
| Starting Material | ||
| Stachyflin Purity | >95% | HPLC, NMR |
| Reaction Conditions | ||
| Stachyflin | 1.0 eq | |
| Acetic Anhydride | 1.5 eq | |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 4 hours | |
| Product Analysis | ||
| Conversion | >98% | TLC, LC-MS |
| Isolated Yield of this compound | 85-95% | |
| This compound Purity | >98% | HPLC, NMR |
| Characterization | ||
| Molecular Formula | C25H33NO5 | High-Resolution Mass Spectrometry |
| Molecular Weight | 427.53 g/mol | Mass Spectrometry |
| 1H and 13C NMR | Conforms to structure | NMR Spectroscopy |
Experimental Protocols
Protocol 1: Acetylation of Stachyflin
This protocol describes the chemical synthesis of this compound from Stachyflin.
Materials:
-
Stachyflin
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Stachyflin (1.0 equivalent).
-
Dissolve the Stachyflin in anhydrous dichloromethane (DCM).
-
To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound
This protocol details the purification of crude this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional modifier)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Purify the crude product by preparative reversed-phase HPLC using a C18 column.
-
A typical mobile phase gradient would be an increasing concentration of acetonitrile in water (e.g., 40-90% acetonitrile over 30 minutes). A small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) or by lyophilization to yield pure this compound as a solid.
Protocol 3: Characterization of this compound
This protocol outlines the analytical methods used to confirm the identity and purity of the synthesized this compound.
Materials:
-
Pure this compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent for NMR
-
Mass spectrometer (e.g., ESI-QTOF)
-
NMR spectrometer
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The presence of a new acetyl peak (a singlet around δ 2.0-2.2 ppm in the ¹H NMR spectrum) and corresponding shifts in the signals of the carbon and protons near the site of acetylation confirm the successful reaction. The obtained spectra should be consistent with the structure of this compound.[3][4]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer to determine the exact mass of the product.
-
The observed mass should correspond to the calculated molecular weight of this compound (C₂₅H₃₃NO₅).
-
Mandatory Visualizations
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel stachyflin derivatives from Stachybotrys sp. RF-7260. Fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Large-Scale Production of Acetylstachyflin for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylstachyflin is a novel pentacyclic meroterpenoid with recognized antiviral properties, specifically against influenza A virus.[1] Isolated from the solid-state fermentation of Stachybotrys sp. RF-7260, this compound, along with its parent compound stachyflin, presents a promising avenue for the development of new antiviral therapeutics.[1][2] Preclinical studies are a critical step in the drug development pipeline, requiring a consistent and scalable supply of high-purity active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale production, purification, and characterization of this compound to support such preclinical investigations.
The methodologies outlined below are based on established principles of solid-state fermentation, natural product extraction, and chromatographic purification, adapted for the specific context of this compound production.
Data Presentation
Table 1: Target Production Parameters for Large-Scale this compound Production
| Parameter | Target Value | Notes |
| Fermentation Scale | 100 L solid-state fermenter | Represents a scale suitable for producing gram quantities of the target compound. |
| Substrate | Sterilized rice or wheat bran | Common substrates for solid-state fermentation of fungi. |
| Inoculum | Spore suspension of Stachybotrys sp. RF-7260 | A standardized inoculum is crucial for reproducible fermentations. |
| Incubation Time | 14-21 days | Optimization may be required to maximize yield. |
| Incubation Temperature | 25-28 °C | Typical for the growth of Stachybotrys species. |
| Moisture Content | 50-60% | Critical parameter for solid-state fermentation. |
| Extraction Solvent | Ethyl acetate or acetone | Solvents effective for extracting moderately polar secondary metabolites. |
| Target Yield | 50-100 mg/kg of fermented substrate | This is an estimated target; actual yields may vary. |
| Final Purity | >98% | Required for preclinical toxicology and efficacy studies. |
Table 2: Quality Control Specifications for Preclinical Grade this compound
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference standard | HPLC-UV, LC-MS, 1H NMR, 13C NMR |
| Purity (HPLC) | ≥ 98.0% | Reverse-phase HPLC with UV detection |
| Residual Solvents | <0.5% | Gas Chromatography (GC) |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Endotoxin | < 20 EU/mg | Limulus Amebocyte Lysate (LAL) test |
Experimental Protocols
Large-Scale Solid-State Fermentation of Stachybotrys sp. RF-7260
This protocol describes the large-scale production of this compound using solid-state fermentation.
Materials:
-
Stachybotrys sp. RF-7260 culture
-
Rice or wheat bran
-
Distilled water
-
Nutrient solution (e.g., Czapek-Dox broth)
-
100 L solid-state fermenter with temperature, moisture, and aeration control
-
Autoclave
Procedure:
-
Substrate Preparation:
-
Fill the 100 L solid-state fermenter with the desired amount of rice or wheat bran.
-
Add distilled water and nutrient solution to achieve a final moisture content of 50-60%.
-
Sterilize the fermenter and its contents by autoclaving at 121°C for 60 minutes. Allow to cool to room temperature.
-
-
Inoculum Preparation:
-
Grow Stachybotrys sp. RF-7260 on potato dextrose agar (PDA) plates for 7-10 days at 25°C.
-
Harvest the spores by adding sterile water with 0.05% Tween 80 to the plates and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 107 spores/mL.
-
-
Inoculation and Fermentation:
-
Aseptically inoculate the sterilized substrate with the spore suspension to a final concentration of 1 x 105 spores per gram of dry substrate.
-
Mix the contents of the fermenter thoroughly to ensure even distribution of the inoculum.
-
Incubate the fermenter at 25-28°C for 14-21 days. Maintain the moisture content at 50-60% by adding sterile water as needed. Provide gentle, intermittent aeration with humidified air.
-
-
Harvesting:
-
After the incubation period, stop the fermentation. The fermented substrate is now ready for extraction.
-
Extraction and Purification of this compound
This protocol details the extraction of the crude product and its purification to preclinical grade.
Materials:
-
Fermented substrate from the 100 L fermenter
-
Ethyl acetate or acetone
-
Hexane
-
Dichloromethane
-
Methanol
-
Silica gel (for column chromatography)
-
Reverse-phase C18 silica gel (for preparative HPLC)
-
Rotary evaporator
-
Large-scale chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Transfer the fermented substrate to a large-scale extractor.
-
Add ethyl acetate or acetone at a 3:1 solvent-to-substrate ratio (v/w).
-
Macerate the mixture with agitation for 24 hours at room temperature.
-
Filter the mixture to separate the solvent extract from the solid residue. Repeat the extraction process twice more.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification by Solvent Partitioning:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Add an equal volume of hexane and mix thoroughly in a separatory funnel.
-
Allow the layers to separate and discard the upper hexane layer (to remove nonpolar impurities).
-
Repeat the hexane wash two more times.
-
Concentrate the methanol layer to dryness.
-
-
Silica Gel Column Chromatography:
-
Prepare a large silica gel column packed in hexane.
-
Dissolve the crude extract from the previous step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate to dryness.
-
-
Final Purification by Preparative HPLC:
-
Dissolve the partially purified material in a suitable solvent (e.g., methanol).
-
Purify the material using a preparative reverse-phase C18 HPLC column.
-
Use an isocratic or gradient elution with a mobile phase of methanol and water.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum to yield pure this compound.
-
Analytical Characterization of this compound
This protocol outlines the methods for confirming the identity and purity of the final product.
Materials:
-
Purified this compound
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Deuterated solvents for NMR (e.g., CDCl3)
-
Analytical HPLC system with a C18 column and UV detector
-
LC-MS system
-
NMR spectrometer
Procedure:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of this compound at a known concentration.
-
Dissolve the purified sample in the mobile phase.
-
Inject the sample onto an analytical C18 column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the chromatogram at a suitable UV wavelength.
-
Determine the purity by calculating the peak area percentage of this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the purified sample into the LC-MS system.
-
Obtain the mass spectrum and confirm that the molecular weight corresponds to that of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified sample in a suitable deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
Compare the obtained spectra with published data for this compound to confirm its structure.[1]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel stachyflin derivatives from Stachybotrys sp. RF-7260. Fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of N-Acetylcysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acetylcysteine (NAC) is a versatile compound with a well-established safety profile, recognized for its mucolytic and antioxidant properties. It serves as a precursor to L-cysteine and subsequently glutathione, a critical intracellular antioxidant. These characteristics make NAC a valuable agent in a wide array of in vivo research, including studies on oxidative stress, inflammation, and drug-induced toxicity. This document provides detailed protocols for the formulation and administration of N-acetylcysteine for in vivo experiments, catering to various research needs and animal models.
Physicochemical Properties and Solubility
N-acetylcysteine is a white crystalline powder with a slight acetic odor.[1] It is soluble in water and alcohol and practically insoluble in chloroform and ether.[2]
Table 1: Solubility of N-Acetylcysteine
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [3] |
| Water | 33 mg/mL | [4][5] |
| DMSO | ≥8.2 mg/mL | [6] |
| DMSO | 33 mg/mL | [4][5] |
| Ethanol | 33 mg/mL | [4][5] |
Experimental Protocols
Oral Administration Protocol
Oral gavage is a common method for administering NAC in rodent models. Due to its taste, masking agents may be necessary for voluntary administration.
a. Suspension in Carboxymethylcellulose (CMC-Na)
This protocol is suitable for delivering a suspension of NAC.
-
Materials:
-
N-acetylcysteine powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate gavage needles and syringes
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This can be done by slowly adding the CMC-Na powder to the water while stirring continuously to prevent clumping.
-
Calculate the required amount of NAC and vehicle for the desired concentration and total volume. For example, to prepare 10 mL of a 50 mg/mL suspension, weigh 500 mg of NAC.
-
Slowly add the NAC powder to the 0.5% CMC-Na solution while stirring.
-
Continue stirring until a homogenous suspension is formed.
-
Administer the suspension to the animals via oral gavage at the desired dosage. Dosages in rats have ranged from 50 mg/kg to 1200 mg/kg per day.[7][8]
-
b. Aqueous Solution
Given its water solubility, NAC can be dissolved in water or saline for oral administration.
-
Materials:
-
N-acetylcysteine powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of NAC.
-
Add the NAC to a volumetric flask.
-
Add a portion of the saline or water and stir until the NAC is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
For taste masking in voluntary consumption studies, the NAC solution can be diluted in juice (e.g., a 1:4 dilution in tomato juice).[9]
-
Experimental Workflow for Oral Formulation
Caption: Workflow for preparing oral formulations of N-acetylcysteine.
Intravenous Administration Protocol
Intravenous administration ensures rapid and complete bioavailability. NAC solutions for injection must be sterile and are typically diluted in a suitable infusion fluid.
-
Materials:
-
Procedure for Preparing a 3% (30 mg/mL) Solution for Injection: [12]
-
Start with a commercial 20% (200 mg/mL) sterile solution of NAC.
-
To prepare a 250 mL bag of 3% NAC solution, remove 37.5 mL from a 250 mL bag of D5W.
-
Add 37.5 mL of the 20% NAC solution to the remaining 212.5 mL of D5W.[12]
-
Mix the solution thoroughly.
-
The final concentration will be 30 mg/mL.
-
-
Administration:
-
A common intravenous dosing regimen in clinical settings, which can be adapted for animal studies, involves a loading dose followed by maintenance doses.[3]
-
Loading dose: 150 mg/kg administered over 60 minutes.[3][10]
-
Maintenance doses: 50 mg/kg over the next 4 hours, followed by 100 mg/kg over the subsequent 16 hours.[3]
-
The infusion rate should be carefully controlled, as rapid administration can lead to anaphylactoid reactions.[3]
-
Table 2: Example Intravenous Dosing Regimens
| Dose | Dosage | Infusion Duration | Vehicle |
| Loading | 150 mg/kg | 60 minutes | 5% Dextrose in Water or 0.9% Saline |
| Maintenance 1 | 50 mg/kg | 4 hours | 5% Dextrose in Water or 0.9% Saline |
| Maintenance 2 | 100 mg/kg | 16 hours | 5% Dextrose in Water or 0.9% Saline |
Stability of Intravenous Solutions:
-
Diluted NAC solutions in D5W or saline stored in PVC bags at 25°C are stable for up to 72 hours.[11]
-
It is recommended to use freshly prepared dilutions within one hour.[13] To ensure stability, each bag of 3% N-acetylcysteine should be changed every 24 hours.[12]
Experimental Workflow for Intravenous Formulation
Caption: Workflow for preparing intravenous formulations of N-acetylcysteine.
Signaling Pathway of N-Acetylcysteine's Antioxidant Action
NAC exerts its primary antioxidant effect by replenishing intracellular levels of glutathione (GSH).
Caption: Simplified signaling pathway of N-acetylcysteine's antioxidant action.
The appropriate formulation and administration route for N-acetylcysteine in in vivo experiments depends on the specific research objectives, the animal model used, and the desired pharmacokinetic profile. The protocols provided here offer detailed guidance for preparing and administering NAC for both oral and intravenous routes, ensuring consistency and reproducibility in experimental outcomes. Researchers should always adhere to institutional guidelines for animal care and use when conducting in vivo studies.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. drugs.com [drugs.com]
- 3. Protocol NAC-IV | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 4. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnutraceutical.com [jnutraceutical.com]
- 6. wellvet.com [wellvet.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAC administration [bio-protocol.org]
- 10. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 13. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetylstachyflin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Acetylstachyflin synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized from its parent compound, stachyflin. The overall strategy involves the total synthesis of the complex tetracyclic core of stachyflin, followed by a final acetylation step to yield this compound. A key transformation in the synthesis of the stachyflin core is a BF₃·Et₂O-induced domino epoxide-opening/rearrangement/cyclization reaction.
Q2: What are the main challenges in the synthesis of the stachyflin core?
A2: The primary challenges include the construction of the intricate tetracyclic ring system with correct stereochemistry. The domino reaction, while powerful, can be sensitive to reaction conditions, and optimizing the yield of the desired stereoisomer is a critical aspect.
Q3: What are the common reagents for the final acetylation step?
A3: A standard method for acetylating complex molecules like stachyflin involves the use of acetic anhydride in the presence of a base, typically pyridine. This combination provides good reactivity and solvent properties.
Q4: Are there any known side reactions during the acetylation of stachyflin?
A4: Yes, a potential side product can be formed from the reaction of pyridine with acetic anhydride, leading to the formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid[1]. Additionally, if not performed under anhydrous conditions, hydrolysis of acetic anhydride to acetic acid can occur, which may affect the reaction efficiency[2].
Troubleshooting Guide
Low Yield of this compound
Problem: The final acetylation step results in a low yield of this compound.
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Use a slight excess of acetic anhydride (1.2-1.5 equivalents). - Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. | Increased conversion of stachyflin to this compound. |
| Degradation of Starting Material or Product | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Minimized degradation and improved yield of the desired product. |
| Hydrolysis of Acetic Anhydride | - Use freshly distilled, anhydrous pyridine and acetic anhydride. - Dry all glassware thoroughly before use. | Reduced formation of acetic acid and improved acetylation efficiency. |
| Steric Hindrance | The secondary amine in stachyflin might be sterically hindered. | Consider using a more reactive acetylating agent, such as acetyl chloride, in combination with a non-nucleophilic base like triethylamine. |
Difficult Purification of this compound
Problem: The crude product is difficult to purify, and multiple spots are observed on TLC.
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Presence of Pyridine | - During work-up, wash the organic layer with an aqueous solution of copper(II) sulfate to form a complex with pyridine and remove it into the aqueous phase. - Co-evaporate the crude product with toluene to azeotropically remove residual pyridine. | Removal of pyridine, simplifying the purification process. |
| Formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid | - Use the minimum effective amount of pyridine. - This byproduct is generally more polar and can often be separated by column chromatography. | Isolation of the pure this compound. |
| Unreacted Acetic Anhydride and Acetic Acid | - Quench the reaction with methanol to consume excess acetic anhydride. - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize acetic acid. | Removal of acidic impurities. |
| Poor Separation on Silica Gel | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating alkaloids. - Consider using reverse-phase HPLC for purification of the final product. | Improved separation and isolation of pure this compound. |
Experimental Protocols
Illustrative Protocol for the Acetylation of Stachyflin
Disclaimer: The following protocol is a general guideline based on standard acetylation procedures for complex molecules and has not been optimized specifically for stachyflin. Researchers should adapt this protocol based on their experimental observations.
-
Preparation:
-
Dissolve stachyflin (1 equivalent) in anhydrous pyridine (10-20 volumes) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equivalents).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove acetic acid).
-
1 M aqueous CuSO₄ solution (to remove pyridine).
-
Brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
-
For high purity, further purification can be achieved by preparative HPLC.
-
Data Presentation
Table 1: Hypothetical Optimization of Acetylation Reaction Conditions
| Entry | Acetic Anhydride (equiv.) | Base (equiv.) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Pyridine (10 vol) | None | 25 | 4 | 65 |
| 2 | 1.5 | Pyridine (10 vol) | None | 25 | 4 | 75 |
| 3 | 1.2 | Pyridine (10 vol) | DMAP (0.1) | 25 | 2 | 85 |
| 4 | 1.2 | Pyridine (10 vol) | DMAP (0.1) | 0 -> 25 | 3 | 82 |
| 5 | 1.2 | Triethylamine (2.0) | None | 25 | 4 | 70 |
Note: The data in this table is illustrative and intended for guidance purposes only.
Visualizations
Caption: General workflow for the synthesis of this compound from stachyflin.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Acetylstachyflin stability issues in cell culture media
Welcome to the technical support center for Acetylstachyflin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when working with this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel antiviral compound isolated from Stachybotrys sp. RF-7260.[1] It possesses a pentacyclic structure and has demonstrated activity against influenza A virus.[1][2] While the precise mechanism for this compound is still under investigation, its parent compound, Stachyflin, is known to be a hemagglutinin fusion inhibitor.[2][3] It is important to note that this compound has been reported to be approximately 77-fold less active than Stachyflin against influenza A virus (H1N1) in vitro, suggesting the acetyl group may influence its biological activity.[1]
Q2: I'm observing lower than expected potency of this compound in my cell-based assays. Could this be a stability issue?
Yes, lower than expected potency is a common indicator of compound instability in cell culture media. Acetyl groups on small molecules can be susceptible to hydrolysis, which would convert this compound to its parent compound, Stachyflin, or other inactive metabolites. This conversion would alter the concentration of the active compound over the course of your experiment, leading to inconsistent and seemingly lower potency.
Q3: What are the common factors in cell culture media that can affect the stability of an acetylated compound like this compound?
Several factors can influence the stability of acetylated compounds in cell culture media:
-
pH: The pH of the culture media can significantly impact the rate of hydrolysis of the acetyl group. Deviations from the optimal pH range (typically 7.2-7.4) can accelerate degradation.
-
Enzymatic Activity: Cell culture media supplemented with serum (e.g., FBS) contains esterases and other enzymes that can cleave acetyl groups. Even in serum-free media, cells themselves can release enzymes that may degrade the compound.
-
Media Components: Certain components in the media, such as nucleophiles, could potentially react with the acetyl group.
-
Light and Temperature: Prolonged exposure to light and elevated temperatures can contribute to the degradation of many small molecules. Standard incubation conditions (37°C) can accelerate chemical reactions compared to storage conditions.
Q4: How can I determine if this compound is degrading in my cell culture medium?
The most direct way to assess the stability of this compound is to perform a time-course analysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). A decrease in the peak corresponding to this compound and the potential appearance of a new peak corresponding to Stachyflin would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound during the experiment. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your assay (e.g., 24, 48, 72 hours). Analyze samples by HPLC or LC-MS. | The concentration of this compound should remain within 90% of the initial concentration. If significant degradation is observed, consider the mitigation strategies below. |
| Variability in media preparation. | Ensure consistent pH and proper storage of media and supplements. Use freshly prepared media for each experiment. | Consistent assay results across different experiments. |
| Cell health and density. | Monitor cell viability and ensure consistent cell seeding densities. Unhealthy or overly dense cultures can alter the media environment. | Improved reproducibility of assay results. |
Issue 2: Reduced Potency Compared to Literature Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the acetyl group leading to a less active compound. | 1. Analyze the stability of this compound in your media (as described above).2. If degradation is confirmed, consider reducing the incubation time of your assay.3. Alternatively, replenish the compound by performing a partial media change with fresh this compound during the assay. | 1. Confirmation of degradation.2. Shorter incubation times may yield potency values closer to the expected range.3. Replenishment may help maintain a more stable concentration of the active compound. |
| Binding to serum proteins. | If using serum-containing media, test the potency in serum-free media or media with a lower serum concentration to see if activity increases. | Increased potency in lower serum conditions may suggest protein binding is sequestering the compound. |
| Incorrect stock solution concentration. | Verify the concentration and integrity of your this compound stock solution. | Accurate stock solutions are crucial for reliable experimental results. |
Quantitative Data Summary
The following tables present hypothetical data from a stability study of this compound in two common cell culture media at 37°C.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS
| Time (Hours) | This compound Concentration (µM) | % Remaining | Stachyflin Concentration (µM) |
| 0 | 10.0 | 100% | 0.0 |
| 2 | 9.1 | 91% | 0.9 |
| 4 | 8.2 | 82% | 1.8 |
| 8 | 6.5 | 65% | 3.5 |
| 24 | 2.1 | 21% | 7.9 |
| 48 | <0.5 | <5% | >9.5 |
Table 2: Stability of this compound (10 µM) in Serum-Free Medium (SFM)
| Time (Hours) | This compound Concentration (µM) | % Remaining | Stachyflin Concentration (µM) |
| 0 | 10.0 | 100% | 0.0 |
| 2 | 9.8 | 98% | 0.2 |
| 4 | 9.6 | 96% | 0.4 |
| 8 | 9.2 | 92% | 0.8 |
| 24 | 7.8 | 78% | 2.2 |
| 48 | 6.1 | 61% | 3.9 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium to be tested at the final desired concentration (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the T=0 sample. This is your baseline concentration.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each designated time point, remove one tube from the incubator and process the sample for analysis.
-
Sample processing may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of this compound and any potential degradation products like Stachyflin.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound in cell culture media.
Caption: A plausible degradation pathway for this compound in cell culture involving hydrolysis of the acetyl group.
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Antiviral Activity of Acetylstachyflin In Vitro
Welcome to the technical support center for Acetylstachyflin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro antiviral experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected antiviral activity?
A1: this compound is a derivative of Stachyflin, a sesquiterpene that has shown antiviral activity against specific subtypes of influenza A virus, including H1, H2, H5, and H6.[1] Stachyflin is believed to inhibit the fusion step of the virus by targeting the hemagglutinin (HA) protein.[1] Acetylation is often a chemical modification to improve a compound's properties, such as solubility or cell permeability. Therefore, this compound is expected to have a similar or potentially improved antiviral profile against susceptible influenza strains.
Q2: I am observing lower than expected or no antiviral activity with this compound. What are the common initial troubleshooting steps?
A2: Low antiviral activity can stem from several factors. The primary areas to investigate are:
-
Compound Integrity and Solubility: Verify the identity and purity of your this compound stock. Assess its solubility in your cell culture medium, as poor solubility is a known issue with the parent compound, Stachyflin.[1]
-
Cytotoxicity: High concentrations of the compound may be toxic to the host cells, masking any antiviral effect. It is crucial to determine the non-toxic concentration range.
-
Assay Parameters: The choice of virus strain, cell line, multiplicity of infection (MOI), and incubation time can all significantly impact the observed activity.
-
Mechanism of Action: Ensure your assay is sensitive to the expected mechanism of action, which is likely the inhibition of viral entry/fusion.
Q3: How can I determine if my this compound is soluble in the assay medium?
A3: Visually inspect your stock solution and the final concentration in the cell culture medium for any precipitation. You can also perform a simple solubility test by preparing a dilution series and measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in optical density can indicate precipitation.
Q4: What are the recommended positive and negative controls for my experiments?
A4:
-
Positive Controls: Use a known antiviral drug with activity against your target virus. For influenza, Oseltamivir (a neuraminidase inhibitor) or a known HA inhibitor would be appropriate.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Cell Control: Uninfected, untreated cells to assess baseline cell health.
-
Virus Control: Infected, untreated cells to determine the maximum cytopathic effect (CPE) or viral replication.
-
Q5: Could the choice of virus strain be the reason for the low activity?
A5: Yes. The parent compound, Stachyflin, has subtype-specific activity.[1] It is effective against H1, H2, H5, and H6 subtypes of influenza A but not others.[1] Ensure you are using a susceptible strain. If you are working with a different virus, this compound may not be active against it.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results
High variability between replicate wells or experiments can obscure a real antiviral effect.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Check for Compound Precipitation | Prepare a fresh dilution series of this compound in your assay medium. Visually inspect for any precipitate under a microscope. | Poor solubility can lead to uneven distribution of the compound in the assay plates. | A clear solution at all working concentrations. |
| 2. Assess Cell Seeding Uniformity | Review your cell seeding protocol. Ensure a single-cell suspension and consistent cell counts across all wells. | Inconsistent cell numbers will lead to variability in viral replication and CPE. | Consistent cell monolayers in all wells. |
| 3. Standardize Virus Inoculum | Ensure the virus stock is properly tittered and that the same MOI is used for each experiment. | Variations in the amount of virus used will lead to inconsistent infection rates. | Reproducible levels of infection in virus control wells. |
| 4. Evaluate Pipetting Technique | Review and standardize all pipetting steps for compound addition, cell seeding, and virus inoculation. | Inaccurate or inconsistent pipetting is a common source of variability. | Reduced standard deviations between replicate wells. |
Issue 2: No Dose-Dependent Antiviral Effect Observed
A lack of a clear dose-response curve can indicate several potential problems.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Determine Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with a dilution series of this compound on uninfected cells. | If the compound is toxic at concentrations where antiviral activity is expected, it can mask the effect. | Determination of the maximum non-toxic concentration (MNTC). The antiviral assay should be performed at concentrations below the MNTC. |
| 2. Expand Concentration Range | Test a broader range of this compound concentrations, both higher and lower than initially tested. | The effective concentration may be outside the initial range tested. | Identification of an effective concentration range that produces a dose-dependent response. |
| 3. Verify Virus Susceptibility | Confirm that the virus strain you are using is susceptible to HA inhibitors. As Stachyflin is an HA inhibitor, it is likely this compound is as well. | The compound will not be effective against viruses that are not susceptible to its mechanism of action. | A positive control HA inhibitor should show activity in your assay. |
| 4. Consider Assay Readout | Ensure your assay readout (e.g., CPE, plaque reduction, qPCR) is sensitive enough to detect subtle changes in viral replication. | An insensitive assay may not detect a modest antiviral effect. | A clear and statistically significant difference between treated and untreated infected wells. |
Issue 3: Suspected Mechanism-Specific Assay Failure
If general troubleshooting fails, consider if the assay is appropriate for an entry/fusion inhibitor.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Perform a Time-of-Addition Assay | Add this compound at different time points: before infection, during infection, and after infection. | This can help pinpoint the stage of the viral life cycle that is inhibited. For a fusion inhibitor, the greatest effect should be seen when the compound is present during or shortly after infection. | Maximum inhibition when the compound is added before or during viral inoculation. |
| 2. Use a Fusion-Specific Assay | If available, use an assay that directly measures viral fusion, such as a cell-based fusion assay or a lipid-mixing assay. | This will directly test the hypothesis that this compound is a fusion inhibitor. | Dose-dependent inhibition of viral fusion. |
| 3. Compare with Other Inhibitors | Run the assay in parallel with inhibitors that target different stages of the viral life cycle (e.g., an entry inhibitor, a polymerase inhibitor, a neuraminidase inhibitor). | This can help validate that your assay can detect inhibition at different stages. | Each inhibitor should show a characteristic profile in a time-of-addition experiment. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: The next day, remove the growth medium and add fresh medium containing a serial dilution of this compound. Include vehicle-only and untreated cell controls.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of your virus stock.
-
Infection: Remove the growth medium from the cells and infect the monolayers with a low MOI of the virus (e.g., 100 plaque-forming units per well).
-
Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
References
Technical Support Center: Optimizing Acetylstachyflin Concentration for Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylstachyflin in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral application?
This compound is a novel pentacyclic compound isolated from Stachybotrys sp. RF-7260[1]. It has demonstrated antiviral activity, particularly against Influenza A virus (H1N1)[1]. It is a derivative of Stachyflin, another potent anti-influenza agent[1].
Q2: What is the proposed mechanism of action for this compound?
While detailed studies on this compound's mechanism are ongoing, it is believed to function similarly to its parent compound, Stachyflin. Stachyflin targets the hemagglutinin (HA) protein of the influenza virus, a key protein in the viral entry process[2][3]. Specifically, it is thought to bind to the HA2 subunit, which mediates the fusion of the viral envelope with the host cell membrane[2][4]. By inhibiting this fusion, this compound likely prevents the virus from releasing its genetic material into the host cell, thus halting replication at an early stage[4][5].
Q3: What are the key parameters to determine when optimizing this compound concentration?
To effectively use this compound in antiviral assays, it is crucial to determine the following parameters:
-
50% Inhibitory Concentration (IC50): The concentration of this compound that inhibits 50% of viral replication.
-
50% Effective Concentration (EC50): The concentration of this compound required to protect 50% of cells from virus-induced cytopathic effects.
-
50% Cytotoxic Concentration (CC50): The concentration of this compound that causes a 50% reduction in the viability of uninfected host cells.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in antiviral assays.
Issue 1: High variability in antiviral activity results.
-
Possible Cause 1: Inconsistent cell density.
-
Solution: Ensure a uniform monolayer of host cells is seeded in each well of the assay plate. Perform a cell count before seeding to ensure consistency.
-
-
Possible Cause 2: Inaccurate virus titration.
-
Solution: Re-titer the virus stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment. An inappropriate MOI can significantly impact the outcome of the assay.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
Issue 2: No observable antiviral effect.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: this compound is noted to be approximately 77-fold less active than Stachyflin[1]. If you are basing your initial concentrations on Stachyflin's potent IC50 of 0.003 µM, you will need to test significantly higher concentrations of this compound.
-
-
Possible Cause 2: The virus strain is not susceptible.
-
Solution: The antiviral activity of Stachyflin and its derivatives is known to be subtype-specific, showing efficacy against H1, H2, H5, and H6 influenza subtypes, but not H3[2]. Confirm the subtype of your influenza virus strain.
-
-
Possible Cause 3: Incorrect timing of compound addition.
-
Solution: For compounds that inhibit viral entry, like this compound, it is crucial to add the compound before or at the time of infection. A time-of-addition experiment can help optimize this.
-
Issue 3: Significant host cell death in control wells (compound only, no virus).
-
Possible Cause 1: this compound concentration is too high, leading to cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of this compound on your specific host cell line. Ensure that the concentrations used in the antiviral assay are well below the CC50 value.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the host cells. Include a solvent control in your experiments.
-
Issue 4: Difficulty in determining EC50 due to unclear cytopathic effect (CPE).
-
Possible Cause 1: The virus does not produce clear CPE in the chosen host cell line.
-
Solution: Consider using a different assay to measure antiviral activity, such as a virus yield reduction assay, which quantifies the amount of infectious virus produced.
-
-
Possible Cause 2: Subjective CPE reading.
-
Solution: Use a quantitative method to assess cell viability, such as staining with crystal violet and measuring absorbance, to get a more objective measure of CPE.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data for this compound. Note: The specific values for EC50 and CC50 are illustrative, as published data is limited. The IC50 for this compound is estimated based on its reported relative potency to Stachyflin.
Table 1: Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Compound | IC50 (µM) |
| Stachyflin | 0.003 |
| This compound | ~0.231* |
*Calculated based on being ~77-fold less active than Stachyflin.[1]
Table 2: Illustrative Antiviral Efficacy and Cytotoxicity of this compound
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| MDCK | Influenza A/PR/8/34 (H1N1) | 5.0 | >50 | >10 |
| A549 | Influenza A/WSN/33 (H1N1) | 7.5 | >50 | >6.7 |
Experimental Protocols
Cytotoxicity Assays
It is essential to first determine the cytotoxic potential of this compound on the host cells to ensure that any observed antiviral effect is not due to cell death.
Objective: To determine the CC50 of this compound.
Methodology:
-
Cell Seeding: Seed host cells (e.g., MDCK) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with solvent only (solvent control).
-
Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to your antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50.
Objective: To determine the CC50 of this compound.
Methodology:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent). Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50.
Antiviral Assays
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the concentration that reduces the plaque number by 50%.
Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.
Methodology:
-
Infection and Treatment: Seed host cells in a 96-well plate. Infect the cells with the virus at a specific MOI in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).
-
Supernatant Harvest: Collect the supernatant from each well, which contains the progeny virus.
-
Virus Titration: Determine the viral titer in each supernatant sample using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral titer for each concentration of this compound compared to the untreated virus control. Determine the EC50 or EC90 (the concentration that reduces the virus yield by 50% or 90%, respectively).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed mechanism of action for this compound.
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the hemagglutinin of influenza A virus in viral entry and development of antiviral therapeutics and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule compound targeting hemagglutinin inhibits influenza A virus and exhibits broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hemagglutinin: Approaches for Broad Protection against the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Acetylstachyflin: Unraveling its Reduced Antiviral Potency Compared to Stachyflin
Technical Support Center
This guide addresses the frequently asked question regarding the difference in antiviral activity between Acetylstachyflin and its parent compound, Stachyflin. Researchers often observe a significant decrease in the inhibitory effects of this compound against the influenza virus. This document provides a detailed explanation for this phenomenon, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate a comprehensive understanding for researchers in virology and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less active as an antiviral agent than Stachyflin?
A1: this compound exhibits markedly reduced antiviral activity primarily due to the acetylation of a critical hydroxyl group.[1][2] This structural modification likely hinders the molecule's ability to effectively bind to its target, the hemagglutinin (HA) protein of the influenza virus.[3] The addition of the acetyl group can introduce steric hindrance and alter the electronic properties of the molecule, disrupting the key interactions necessary for inhibiting the conformational changes in HA that are essential for viral entry into host cells.[4]
Stachyflin functions by binding to a specific pocket within the HA2 subunit of the hemagglutinin protein.[3] This binding pocket is formed by amino acid residues such as D37, K51, T107, and K121.[3] The interaction of Stachyflin with these residues stabilizes the pre-fusion state of HA, preventing the pH-induced conformational change required for the fusion of the viral envelope with the endosomal membrane. The hydroxyl group that is acetylated in this compound is crucial for forming these stabilizing interactions. The bulky and electron-withdrawing acetyl group in this compound likely disrupts the hydrogen bonding and other non-covalent interactions within the binding pocket, leading to a significant loss of inhibitory activity.
Troubleshooting Guide
Problem: Unexpectedly low antiviral activity observed in experiments with this compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Verify the identity and purity of the this compound sample using analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities or degradation of the compound can lead to inaccurate results.
-
-
Review Experimental Design:
-
Ensure that the experimental concentrations are appropriate. Given that this compound is significantly less potent, higher concentrations may be required to observe any inhibitory effect compared to Stachyflin.
-
Refer to the quantitative data below to establish a relevant concentration range for your experiments.
-
-
Assess Target Specificity:
-
If possible, perform target engagement studies to confirm that this compound is still interacting with the hemagglutinin protein, albeit with lower affinity. Techniques like surface plasmon resonance (SPR) or thermal shift assays could be employed.
-
-
Consider the Viral Strain:
Quantitative Data Summary
The antiviral activity of Stachyflin and this compound has been quantified, demonstrating a substantial difference in their potency.
| Compound | Target | Assay Type | IC50 Value | Fold Difference | Reference |
| Stachyflin | Influenza A virus (H1N1) | In vitro antiviral activity | 0.003 µM | - | [1] |
| This compound | Influenza A virus (H1N1) | In vitro antiviral activity | ~0.231 µM (calculated) | ~77-fold less active | [1] |
Note: The IC50 value for this compound is calculated based on the reported 77-fold decrease in activity compared to Stachyflin.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol is a standard method for determining the antiviral efficacy of compounds by measuring the inhibition of virus-induced cell death (cytopathic effect).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., H1N1 subtype)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Stachyflin and this compound
-
MTT or Neutral Red dye for cell viability assessment
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Stachyflin and this compound in infection medium (DMEM with 0.5% FBS and 1 µg/ml TPCK-trypsin).
-
Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of the compounds to the respective wells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as the MTT assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Influenza Virus Fusion and Inhibition by Stachyflin
The following diagram illustrates the key steps of influenza virus entry into a host cell and the mechanism of inhibition by Stachyflin.
References
Technical Support Center: Storage and Handling of Novel Compounds
Troubleshooting Guides
This section addresses specific issues researchers might encounter during the storage and handling of a new chemical entity like Acetylstachyflin.
Question: I've observed a change in the color of my solid this compound powder. What should I do?
Answer:
A change in the color of a solid compound is a potential indicator of degradation. It is crucial to investigate the cause and extent of this change to ensure the integrity of your experiments.
Recommended Actions:
-
Isolate the Affected Batch: Immediately quarantine the batch that has changed color to prevent its use in further experiments.
-
Document the Changes: Record the date of observation, the storage conditions (temperature, light exposure), and the nature of the color change.
-
Analytical Assessment:
-
Purity Analysis: The most critical step is to assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this. Compare the chromatogram of the discolored sample to a reference standard or a freshly prepared sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Mass Spectrometry (MS): If new peaks are observed in the HPLC analysis, LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
-
-
Review Storage Conditions:
-
Temperature: Was the compound exposed to elevated temperatures?
-
Light: Was the container transparent or amber? Was it exposed to direct sunlight or strong laboratory light?
-
Atmosphere: Was the container properly sealed? Could the compound have been exposed to oxygen or humidity?
-
Logical Workflow for Investigating Color Change
Caption: Troubleshooting workflow for observed color change in a solid compound.
Question: My this compound solution appears cloudy or has formed a precipitate. What does this mean?
Answer:
Cloudiness or precipitation in a solution can indicate several issues, including poor solubility, degradation leading to insoluble products, or microbial contamination.
Recommended Actions:
-
Check Solubility: Re-verify the solubility of this compound in the chosen solvent at the concentration you are using. It's possible the solution was prepared at a concentration above its solubility limit.
-
Temperature Effects: If the solution was stored at a lower temperature (e.g., 4°C), the compound may have precipitated out. Try gently warming the solution and sonicating to see if the precipitate redissolves. If it does, this indicates a solubility issue at lower temperatures.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Measure the pH of your solution and consider if a pH adjustment could improve solubility.
-
Degradation Analysis: If the precipitate does not redissolve upon warming or pH adjustment, it may be a degradation product.
-
Isolate the Precipitate: Centrifuge the solution and carefully remove the supernatant.
-
Analyze Both Phases: Analyze both the precipitate and the supernatant by HPLC to determine the composition of each. The precipitate is likely to be enriched with the degradation product.
-
-
Microbial Contamination: If the solution is aqueous and has been stored for an extended period without a bacteriostatic agent, microbial growth could be the cause. Visually inspect for signs of microbial growth.
Frequently Asked Questions (FAQs)
Question: What are the ideal storage conditions for a new compound like this compound?
Answer:
For a novel compound where stability data is not available, it is best to start with conservative storage conditions to minimize potential degradation. The following conditions are generally recommended until formal stability studies can be conducted:
-
Temperature: -20°C or lower. Storing in a freezer reduces the rate of most chemical reactions.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Light can provide the energy to initiate photo-degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, especially if the molecule has moieties susceptible to oxidation.
-
Moisture: Store in a desiccator or with a desiccant to protect from humidity, which can cause hydrolysis.
Once you have conducted stability studies, these conditions can be adjusted.
Question: How can I determine the primary degradation pathways for this compound?
Answer:
A forced degradation study is the standard approach to identify the likely degradation pathways of a new compound. This involves subjecting the compound to harsh conditions to accelerate its breakdown.
Key Conditions for Forced Degradation Studies:
| Condition | Stressor | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at elevated temperature | To identify acid-labile functional groups. |
| Basic Hydrolysis | 0.1 M NaOH at elevated temperature | To identify base-labile functional groups. |
| Oxidation | 3% H₂O₂ at room temperature | To identify sites prone to oxidation. |
| Thermal Degradation | Elevated temperature (e.g., 60-80°C) | To assess heat stability. |
| Photodegradation | Exposure to UV and visible light | To assess light sensitivity. |
By analyzing the degradation products formed under each of these conditions (typically using HPLC and LC-MS), you can construct a degradation map for your compound.
Hypothetical Degradation Pathway for a Complex Molecule
Technical Support Center: Addressing Off-Target Effects of N-acetylcysteine (NAC) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of N-acetylcysteine (NAC) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for N-acetylcysteine (NAC)?
A1: N-acetylcysteine (NAC) has several well-established mechanisms of action. Primarily, it serves as a precursor to L-cysteine, which is a component of glutathione, a major antioxidant in the body. By replenishing intracellular glutathione stores, NAC helps protect cells from oxidative stress.[1][2] It also acts as a mucolytic agent by breaking disulfide bonds in mucus proteins, reducing viscosity.[1][2] Additionally, NAC is used as an antidote for acetaminophen overdose by detoxifying the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][3]
Q2: What are the potential off-target effects of NAC observed in cellular models?
A2: While NAC is generally considered safe, high concentrations or specific cellular contexts may lead to off-target effects. These can include modulation of signaling pathways unrelated to its primary antioxidant function. For instance, studies have shown that NAC can influence the Notch-1/Hes-1 signaling pathway and the JAK/STAT signaling pathway.[4][5][6] It's crucial to consider these potential unintended effects when interpreting experimental results.
Q3: How can I minimize off-target effects when using NAC in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-response studies: Perform thorough dose-response experiments to determine the minimal effective concentration of NAC for your desired on-target effect.
-
Use of appropriate controls: Include untreated and vehicle-treated controls to distinguish the specific effects of NAC.
-
Orthogonal validation: Employ multiple, independent assays to confirm your findings and ensure the observed phenotype is not an artifact of a single experimental approach.[7]
-
Genetic validation: When possible, use genetic approaches like siRNA or CRISPR to validate the on-target effect and rule out off-target contributions.[8][9]
Q4: Are there known quantitative data on NAC's efficacy and potential for off-target binding?
A4: While specific IC50 values for off-target interactions of NAC are not extensively documented in the provided search results, the principle of determining such values is a standard part of drug development.[10][11] For its primary indications, therapeutic concentrations are well-established. For example, in acetaminophen overdose, specific dosing regimens are followed to achieve therapeutic plasma concentrations. It is recommended to consult detailed pharmacological literature for specific IC50 values related to its various activities.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with NAC's known antioxidant activity.
| Possible Cause | Troubleshooting Step |
| Off-target pathway modulation | Investigate the activity of known off-target pathways for NAC, such as the Notch-1/Hes-1 or JAK/STAT pathways, using specific inhibitors or reporter assays. |
| Cell type-specific effects | Compare the effects of NAC across multiple cell lines to determine if the observed phenotype is specific to your cellular model. |
| Experimental artifacts | Rule out confounding factors such as changes in pH or osmolarity of the culture medium due to high concentrations of NAC. |
Issue 2: Difficulty in reproducing results from NAC treatment.
| Possible Cause | Troubleshooting Step |
| Variability in NAC solution | Prepare fresh NAC solutions for each experiment, as it can oxidize over time. Protect solutions from light and heat. |
| Inconsistent cell culture conditions | Standardize cell density, passage number, and serum concentration, as these can influence cellular responses to NAC. |
| Subtle off-target effects | Perform a comprehensive literature search for recently identified off-target effects of NAC that may be relevant to your experimental system. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for N-acetylcysteine. Note that specific IC50 values for off-target effects are highly context-dependent and require experimental determination.
| Parameter | Value | Context | Reference |
| Mean Terminal Half-life (Adults) | 5.6 hours | Pharmacokinetics | [3] |
| Protein Binding | 66-97% (primarily to albumin) | Pharmacokinetics | [3] |
| Volume of Distribution | 0.47 L/kg | Pharmacokinetics | [3] |
| Mean Clearance | 0.11 L/hr/kg | Pharmacokinetics | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of NAC using a Dose-Response Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NAC Preparation: Prepare a stock solution of NAC in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of NAC. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability/Toxicity Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against NAC concentration and determine the EC50 (effective concentration) or IC50 (inhibitory concentration) value.
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
-
siRNA Transfection: Transfect cells with siRNA targeting the primary molecular target of NAC's intended effect (e.g., a key enzyme in a relevant metabolic pathway). Use a non-targeting siRNA as a negative control.
-
NAC Treatment: After a suitable incubation period to allow for target protein knockdown (typically 24-48 hours), treat the cells with the previously determined optimal concentration of NAC.
-
Phenotypic Analysis: Assess the cellular phenotype of interest in all experimental groups (untreated, NAC-treated, siRNA-transfected, and siRNA-transfected + NAC-treated).
-
Interpretation:
-
If the phenotype observed with NAC treatment is mimicked by siRNA knockdown of the target protein, it supports an on-target effect.
-
If NAC treatment produces a phenotype in cells where the primary target has been knocked down, it suggests the involvement of off-target effects.
-
Visualizations
Caption: Experimental workflow for determining optimal NAC concentration and validating off-target effects.
Caption: Simplified diagram of NAC's primary antioxidant pathway and potential off-target signaling modulation.
References
- 1. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-acetylcysteine improves autism-like behavior by recovering autophagic deficiency and decreasing Notch-1/Hes-1 pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine improves autism-like behavior by recovering autophagic deficiency and decreasing Notch-1/Hes-1 pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Target Validation in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-Head Comparison: Antiviral Activity of Acetylstachyflin and Stachyflin Against Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of the antiviral activities of two related natural compounds, Acetylstachyflin and Stachyflin, against the influenza A virus. Both compounds, isolated from Stachybotrys sp. RF-7260, have been identified as a novel class of influenza A virus inhibitors.[1][2] This analysis is intended to inform research and development efforts in the pursuit of new antiviral therapies.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of Stachyflin and this compound against the influenza A virus (H1N1) has been evaluated, revealing a significant difference in their inhibitory potential. Stachyflin demonstrates potent antiviral activity, whereas its acetylated counterpart, this compound, is considerably less active.
| Compound | Virus Strain | IC50 (µM) | Relative Potency |
| Stachyflin | Influenza A (H1N1) | 0.003 | ~77x more potent |
| This compound | Influenza A (H1N1) | ~0.231 | 1x |
| Data sourced from Minagawa et al., 2002.[1] |
Further studies have shown that Stachyflin's antiviral activity is specific to certain influenza A subtypes, inhibiting H1, H2, H5, and H6 subtypes with IC50 values ranging from 0.05 to 4.7 µM in MDCK cells.[3] The cytotoxicity of Stachyflin in MDCK cells was not observed at concentrations up to 75 µM.[3]
Mechanism of Action: Inhibition of Viral Fusion
Stachyflin exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA), a surface glycoprotein essential for viral entry into host cells.[2][3] Specifically, Stachyflin inhibits the low pH-induced conformational change in the HA2 subunit, a critical step for the fusion of the viral envelope with the endosomal membrane.[3] By preventing this conformational change, Stachyflin effectively blocks the release of the viral genome into the host cell cytoplasm, thus halting the replication cycle. The binding site of Stachyflin is believed to be a pocket on the HA2 subunit.[3]
The significant drop in antiviral potency observed with this compound suggests that the acetyl group at the C-3 position interferes with the compound's ability to bind to its target on the viral hemagglutinin. Structure-activity relationship studies have indicated that modifications at this position can have a marked impact on antiviral efficacy.[2]
Caption: Mechanism of Stachyflin's antiviral action against influenza virus.
Experimental Protocols
The following outlines a typical experimental workflow for the head-to-head comparison of the antiviral activity of this compound and Stachyflin.
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Strains: Influenza A virus strains, such as A/Puerto Rico/8/34 (H1N1), are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay or plaque assay.
Cytotoxicity Assay
-
Objective: To determine the concentration range of the compounds that is non-toxic to the host cells.
-
Method:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound and Stachyflin in serum-free DMEM.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Antiviral Activity Assay (Plaque Reduction Assay)
-
Objective: To quantify the inhibitory effect of the compounds on viral replication.
-
Method:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agar or methylcellulose medium containing various non-toxic concentrations of this compound or Stachyflin.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50), which is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
-
Caption: Workflow for comparing antiviral efficacy of this compound and Stachyflin.
Conclusion
Stachyflin is a potent inhibitor of influenza A virus, specifically targeting the HA-mediated fusion process. Its derivative, this compound, is significantly less active, highlighting the critical role of the chemical structure in its antiviral function. The data presented here underscore the potential of Stachyflin as a lead compound for the development of novel anti-influenza drugs. Further research into the structure-activity relationships of Stachyflin and its analogues may lead to the discovery of even more potent and broadly effective influenza fusion inhibitors.
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Acetylstachyflin and Oseltamivir in Influenza Treatment
For Immediate Release
This guide provides a detailed, data-supported comparison of the antiviral mechanisms of the experimental drug Acetylstachyflin and the widely-used antiviral Oseltamivir against influenza viruses. Tailored for researchers, scientists, and drug development professionals, this document elucidates their distinct molecular targets, summarizes their efficacy through quantitative data, and outlines the experimental protocols used for their characterization.
Introduction: Targeting Different Stages of the Viral Lifecycle
Oseltamivir (Tamiflu®) is a cornerstone of influenza antiviral therapy, effectively inhibiting the release of new viral particles from infected cells. In contrast, this compound and its more potent parent compound, Stachyflin, represent a novel class of experimental antivirals that target the initial stages of viral entry. Stachyflin and this compound are natural compounds isolated from the fungus Stachybotrys sp. RF-7260.[1] This guide will focus on Stachyflin due to its significantly higher potency and the greater availability of research data, while noting that this compound is approximately 77-fold less active.[1] The fundamental difference in their targets within the influenza virus lifecycle—viral egress versus viral entry—presents distinct advantages and potential for future therapeutic strategies.
Contrasting the Mechanisms of Action
The antiviral activities of Oseltamivir and Stachyflin are directed at two different, critical viral surface glycoproteins: Neuraminidase (NA) and Hemagglutinin (HA), respectively.
Oseltamivir: An Inhibitor of Viral Egress
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite functions as a competitive inhibitor of the influenza virus's neuraminidase (NA) enzyme.[2][3][4] The NA enzyme is crucial for the final stage of viral replication, where it cleaves sialic acid residues from the surface of the host cell and newly formed virions.[2][3] This cleavage is essential for the release of progeny viruses, preventing their aggregation at the cell surface and allowing them to infect new cells.[2][4] By blocking the NA active site, oseltamivir carboxylate leaves newly formed virions tethered to the host cell, effectively halting the spread of the infection.[2][4] This mechanism is broadly effective against both influenza A and influenza B viruses.[1][5]
Stachyflin: An Inhibitor of Viral Entry
Stachyflin targets the viral hemagglutinin (HA) protein, which is responsible for binding to sialic acid receptors on host cells and, crucially, for mediating the fusion of the viral envelope with the endosomal membrane of the host cell.[2][4][6] After the virus is internalized into an endosome, the acidic environment (low pH) triggers a dramatic conformational change in the HA protein. This change exposes a "fusion peptide" that inserts into the endosomal membrane, initiating membrane fusion and releasing the viral genetic material into the cytoplasm.
Stachyflin works by binding to a pocket on the HA2 subunit of the hemagglutinin protein.[2] This binding stabilizes the HA protein in its pre-fusion state, preventing the low pH-induced conformational change necessary for membrane fusion.[4] By inhibiting this critical entry step, Stachyflin effectively neutralizes the virus before it can replicate.[4] Notably, this mechanism is subtype-specific, with demonstrated activity against influenza A subtypes H1, H2, H5, and H6, but not against H3 or influenza B viruses.[2][4]
Performance Data and Efficacy
The efficacy of antiviral compounds is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The tables below summarize the key characteristics and reported efficacy values for Oseltamivir and Stachyflin.
Table 1: Comparison of Antiviral Characteristics
| Feature | Oseltamivir | Stachyflin |
| Viral Target | Neuraminidase (NA) | Hemagglutinin (HA)[2][4] |
| Mechanism | Inhibition of Viral Release | Inhibition of Viral Entry (Fusion)[4] |
| Stage of Action | Late Stage (Egress) | Early Stage (Entry) |
| Spectrum | Influenza A & B[1][5] | Influenza A (H1, H2, H5, H6)[2][4] |
| Resistance Profile | Mutations in the NA gene | Mutations in the HA2 subunit[2] |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Compound | Virus Strain | IC50 Value (nM) | Reference |
| Oseltamivir Carboxylate | Influenza A/H1N1 | 0.92 - 2.5 | [2] |
| Influenza A/H3N2 | 0.67 - 0.96 | [2] | |
| Influenza B | 13 - 60 | [2] | |
| Stachyflin | Influenza A/H1N1 | 3 - 50 | [1][2] |
| Influenza A/H5N2 | 4700 | [2] | |
| This compound | Influenza A/H1N1 | ~231 (77x less active) | [1] |
Note: IC50 values can vary significantly based on the specific viral strain and the assay methodology used.
Experimental Protocols
The distinct mechanisms of Oseltamivir and Stachyflin necessitate different experimental assays to characterize their activity.
Protocol 1: Neuraminidase (NA) Inhibition Assay (for Oseltamivir)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagents: Purified influenza virus (or recombinant NA), a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), assay buffer, and serial dilutions of oseltamivir carboxylate.
-
Procedure: a. The viral enzyme is pre-incubated with varying concentrations of the inhibitor (oseltamivir carboxylate) in a microplate. b. The MUNANA substrate is added to initiate the enzymatic reaction. c. The plate is incubated at 37°C to allow the NA enzyme to cleave the substrate. d. The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
Data Analysis: The fluorescence signal is proportional to the NA activity. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Hemolysis Inhibition Assay (for Stachyflin)
This assay assesses the ability of a compound to prevent the low pH-induced, HA-mediated fusion of the viral envelope with a red blood cell membrane, which serves as a model for the endosomal membrane.
-
Reagents: Purified influenza virus, chicken or human red blood cells (RBCs), phosphate-buffered saline (PBS) at pH 7.4, and an acidic buffer (e.g., sodium acetate) at pH ~5.0, and serial dilutions of Stachyflin.
-
Procedure: a. The virus is pre-incubated with varying concentrations of the inhibitor (Stachyflin). b. A suspension of RBCs is added to the virus-inhibitor mixture and incubated to allow viral attachment. c. The pH of the solution is lowered by adding the acidic buffer, mimicking the endosomal environment. This triggers HA-mediated fusion and subsequent hemolysis (rupture of RBCs) in the absence of an effective inhibitor. d. The reaction is stopped by centrifugation to pellet intact RBCs.
-
Data Analysis: The amount of hemolysis is quantified by measuring the absorbance of the hemoglobin released into the supernatant at 540 nm. The percentage of hemolysis inhibition is calculated relative to a no-inhibitor control. The IC50 is determined from the resulting dose-response curve.
Conclusion and Future Directions
Oseltamivir and Stachyflin exemplify two distinct and valuable strategies for combating influenza. Oseltamivir's broad-spectrum inhibition of neuraminidase has established it as a vital tool for clinical use. Stachyflin's novel mechanism of inhibiting hemagglutinin-mediated fusion provides a new avenue for antiviral development, particularly for specific influenza A subtypes. The difference in their molecular targets suggests that combination therapies could be a powerful future strategy, potentially creating a synergistic effect and a higher barrier to the development of drug resistance.[2] Further research into HA inhibitors like Stachyflin is warranted to broaden the arsenal of anti-influenza therapeutics.
References
- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of anti-influenza virus drugs I: improvement of oral absorption and in vivo anti-influenza activity of Stachyflin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel HA conformational change inhibitor of human influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
Cross-resistance studies with Acetylstachyflin and other influenza inhibitors
A Comparative Guide to Acetylstachyflin and Other Influenza Virus Inhibitors: Cross-Resistance Profiles and Mechanistic Insights
For researchers and professionals in the field of antiviral drug development, understanding the landscape of influenza inhibitors and their associated resistance mechanisms is paramount. This guide provides a comparative analysis of this compound, a hemagglutinin (HA) fusion inhibitor, with other major classes of licensed influenza antiviral drugs. We will delve into their mechanisms of action, cross-resistance profiles, and the experimental data that underpins our current understanding.
Overview of Influenza Antiviral Targets
Influenza viruses offer several key targets for antiviral intervention. The most clinically significant to date include the M2 ion channel, the neuraminidase (NA) enzyme, the RNA-dependent RNA polymerase complex, and the hemagglutinin (HA) protein. Each class of inhibitor targeting these components has a unique mechanism of action and a distinct resistance profile.
Comparison of Influenza Inhibitor Classes
The following table summarizes the key characteristics of the main classes of influenza inhibitors, providing a framework for comparing their efficacy and potential for cross-resistance.
| Inhibitor Class | Target Protein | Mechanism of Action | Representative Drugs | Spectrum of Activity | Key Resistance Mutations |
| Adamantanes | M2 Ion Channel | Blocks the M2 proton channel, inhibiting viral uncoating. | Amantadine, Rimantadine | Influenza A only | S31N, V27A, L26F in the M2 protein.[1][2] |
| Neuraminidase Inhibitors (NAIs) | Neuraminidase (NA) | Prevents the release of progeny virions from infected cells by blocking NA enzymatic activity.[3] | Oseltamivir, Zanamivir, Peramivir, Laninamivir | Influenza A and B | H275Y in N1; R292K, E119V in N2.[4][5][6] |
| Polymerase Inhibitors | RNA Polymerase (PA, PB1, PB2) | Inhibit viral genome replication and transcription. | Baloxavir marboxil (PA), Favipiravir (PB1), Pimodivir (PB2).[7][8] | Influenza A and B | I38T in PA (Baloxavir); K229R in PB1 (Favipiravir).[4][9] |
| Hemagglutinin Inhibitors | Hemagglutinin (HA) | Inhibit the conformational changes in HA required for viral and endosomal membrane fusion. | This compound , Stachyflin | Influenza A (subtypes H1, H2, H5, H6).[10] | K51R, K121E in the HA2 subunit.[11] |
In-Depth Look at this compound
This compound and its parent compound, Stachyflin, represent a class of antiviral compounds that target the influenza A virus hemagglutinin (HA) protein.[12][13] Their unique mechanism of action sets them apart from the more common neuraminidase and polymerase inhibitors.
Mechanism of Action of Stachyflin Derivatives
Stachyflin and this compound act as fusion inhibitors. They bind to a pocket on the HA2 subunit of the hemagglutinin protein.[10] This binding prevents the low-pH-induced conformational change of HA that is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By inhibiting this fusion step, the viral genetic material is unable to enter the host cell cytoplasm, thus halting the replication cycle.
dot
Caption: Mechanism of action of this compound as a hemagglutinin fusion inhibitor.
Cross-Resistance Profile
Due to their distinct mechanism of action targeting the HA protein, this compound and its derivatives are not expected to show cross-resistance with influenza inhibitors that target the M2 ion channel, neuraminidase, or the viral polymerase. Viruses that have developed resistance to adamantanes, NAIs, or polymerase inhibitors should, in principle, remain susceptible to this compound, as the HA protein is not affected by the resistance-conferring mutations in the M2, NA, or polymerase genes.
Conversely, resistance to Stachyflin arises from specific amino acid substitutions in the HA2 subunit, such as K51R or K121E.[11] These mutations do not impact the function of the M2, NA, or polymerase proteins and therefore would not confer resistance to inhibitors targeting those proteins.
dot
Caption: Lack of cross-resistance between different classes of influenza inhibitors.
Experimental Methodologies
The evaluation of antiviral activity and resistance is conducted through a series of standardized in vitro and in vivo assays.
In Vitro Antiviral Assays
-
Plaque Reduction Assay: This is a classic virological technique to quantify the infectious virus in a sample.
-
Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known amount of influenza virus.
-
The cells are then overlaid with a semi-solid medium containing varying concentrations of the antiviral compound.
-
After incubation to allow for plaque formation, the cells are fixed and stained.
-
The number and size of plaques are compared to untreated controls to determine the concentration of the drug that inhibits plaque formation by 50% (IC50).
-
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
MDCK cells are seeded in 96-well plates and infected with influenza virus in the presence of serial dilutions of the antiviral drug.
-
After incubation, cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake).
-
The concentration of the drug that protects 50% of the cells from CPE is determined as the EC50.
-
Neuraminidase Inhibition Assay
-
This is a functional assay specific for NAIs.
-
The viral neuraminidase enzyme is incubated with a fluorogenic or chemiluminescent substrate (e.g., MUNANA).
-
The enzymatic cleavage of the substrate releases a fluorescent or luminescent signal, which is measured over time.
-
The assay is performed in the presence of varying concentrations of the NAI to determine the IC50 value.
-
Generation of Resistant Viruses
-
Resistant virus variants are typically generated in vitro by serial passage of the virus in the presence of sub-optimal concentrations of the antiviral drug.
-
Influenza virus is cultured in MDCK cells with a low concentration of the inhibitor.
-
The virus-containing supernatant from this culture is then used to infect fresh cells with a slightly higher concentration of the drug.
-
This process is repeated for multiple passages.
-
The resulting virus population is then cloned by plaque purification, and individual clones are tested for their susceptibility to the inhibitor.
-
The relevant viral genes (e.g., HA, NA, M2, polymerase subunits) are sequenced to identify mutations responsible for the resistant phenotype.[11]
-
dot
Caption: Workflow for assessing antiviral activity and generating resistant mutants.
Conclusion
This compound and other HA inhibitors represent a promising class of anti-influenza agents with a mechanism of action that is distinct from currently licensed drugs. This distinction is a key advantage in the context of rising resistance to NAIs and the historical resistance to adamantanes. The lack of cross-resistance between HA inhibitors and other classes of antivirals makes them valuable candidates for further development, potentially as part of combination therapies to combat severe or resistant influenza infections. Continued surveillance for resistance and further in vivo studies are essential to fully elucidate the clinical potential of this compound class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of amino acids of influenza virus HA responsible for resistance to a fusion inhibitor, Stachyflin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Acetylstachyflin and Stachyflin on Host Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Acetylstachyflin and Stachyflin on host cells. While both compounds are recognized for their antiviral properties, particularly against the influenza A virus, understanding their cytotoxicity is paramount for evaluating their therapeutic potential. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
Stachyflin and its acetylated derivative, this compound, are fungal metabolites with established anti-influenza A virus activity.[1][2] Stachyflin acts as a hemagglutinin fusion inhibitor, preventing the virus from entering host cells.[2] While research has focused on their antiviral efficacy, comprehensive comparative data on their cytotoxicity is limited. This guide synthesizes the available information to aid researchers in the continued evaluation of these compounds.
Quantitative Cytotoxicity Data
Key Findings:
-
Stachyflin: Studies on Madin-Darby Canine Kidney (MDCK) cells, a common cell line used for influenza virus research, have shown that Stachyflin exhibits low cytotoxicity. No cytotoxic effects were observed at concentrations up to 75 μM.[3] This suggests that the CC50 value for Stachyflin in MDCK cells is likely greater than 75 μM.
-
This compound: There is a notable absence of publicly available data regarding the CC50 value of this compound on any host cell line. In terms of antiviral activity, this compound is reported to be approximately 77-fold less active than Stachyflin against the influenza A virus (H1N1).[1]
Table 1: Summary of Available Cytotoxicity and Antiviral Data
| Compound | Host Cell Line | CC50 (μM) | IC50 (μM) - Influenza A (H1N1) | Reference |
| Stachyflin | MDCK | > 75 | 0.003 | [1][3] |
| This compound | Not Reported | Not Reported | ~0.231 (estimated) | [1] |
Note: The IC50 for this compound is estimated based on the reported 77-fold lower activity compared to Stachyflin.
Experimental Protocols
To determine and compare the cytotoxicity of this compound and Stachyflin, a standardized cell viability assay, such as the MTT assay, is recommended.
MTT Cytotoxicity Assay Protocol
This protocol outlines a standard procedure for assessing the cytotoxicity of chemical compounds on a host cell line (e.g., MDCK).
1. Cell Culture and Seeding:
- Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Once confluent, detach the cells using trypsin-EDTA and perform a cell count.
- Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and Stachyflin in a suitable solvent (e.g., DMSO).
- Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a cell-free blank.
- Incubate the plate for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for determining and comparing the cytotoxicity of this compound and Stachyflin.
Proposed Signaling Pathway Inhibition by Stachyflin
Caption: Stachyflin inhibits influenza A virus entry by targeting the hemagglutinin-mediated membrane fusion step.
References
Acetyl Group Significantly Attenuates the Anti-Influenza Activity of Stachyflin
The presence of an acetyl group on the Stachyflin molecule leads to a dramatic reduction in its binding affinity and antiviral potency against the influenza A virus. Experimental data reveals that Stachyflin is approximately 77-fold more active than its acetylated counterpart, Acetylstachyflin. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Stachyflin is a potent, naturally occurring antiviral compound that specifically targets the hemagglutinin (HA) protein of the influenza A virus.[1] Its mechanism of action involves the inhibition of a critical conformational change in the HA2 subunit, which is essential for the fusion of the viral envelope with the host cell's endosomal membrane.[1] This guide examines the structure-activity relationship of Stachyflin and its derivatives, with a particular focus on the impact of the acetyl group on its biological activity.
Comparative Analysis of Antiviral Activity
The antiviral efficacy of Stachyflin and this compound against the influenza A/PR/8/34 (H1N1) virus was quantified using a cytopathic effect (CPE) inhibition assay. The results, summarized in the table below, clearly demonstrate the superior potency of Stachyflin.
| Compound | Target Virus | IC50 (µM) | Relative Potency |
| Stachyflin | Influenza A/PR/8/34 (H1N1) | 0.003 | 1 |
| This compound | Influenza A/PR/8/34 (H1N1) | ~0.231 | ~1/77 |
Table 1: Comparison of the 50% inhibitory concentration (IC50) of Stachyflin and this compound against influenza A virus (H1N1). Data sourced from Minagawa et al., 2002.[2]
The data unequivocally shows that the addition of an acetyl group to the Stachyflin core structure results in a significant loss of antiviral activity. Further studies on other Stachyflin derivatives have reinforced the importance of the unmodified core for high-potency inhibition. For instance, a deacetylated derivative, deacetyl SQ-02-S-V2, was found to exhibit potent antiviral activity comparable to that of Stachyflin itself.[3] Conversely, modifications at other positions on the molecule have also been shown to markedly diminish its antiviral efficacy.[4]
Mechanism of Action and the Role of the Acetyl Group
Stachyflin's antiviral activity stems from its ability to bind to a specific cavity within the HA2 subunit of the influenza virus hemagglutinin.[1] This binding event stabilizes the pre-fusion conformation of HA, thereby preventing the low pH-induced conformational changes that are necessary for the viral and endosomal membranes to fuse. By blocking this crucial step, Stachyflin effectively halts the viral entry process.
The significant drop in activity observed with this compound strongly suggests that the acetyl group either sterically hinders the molecule's ability to fit into the binding pocket on HA2 or disrupts key electronic interactions required for stable binding. This highlights the precise structural requirements for effective inhibition of influenza virus fusion by this class of compounds.
Caption: Mechanism of Stachyflin's antiviral action.
Experimental Protocols
The determination of the antiviral activity of Stachyflin and its derivatives was conducted using a Cytopathic Effect (CPE) Inhibition Assay. This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Cytopathic Effect (CPE) Inhibition Assay Protocol:
-
Cell Preparation: Madin-Darby canine kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded into 96-well microplates and cultured until they form a confluent monolayer.
-
Compound Dilution: Stachyflin and this compound are serially diluted in cell culture medium to create a range of concentrations for testing.
-
Virus Infection: The cell monolayers are washed, and then infected with a standardized amount of influenza A/PR/8/34 (H1N1) virus in the presence of the various concentrations of the test compounds. Control wells with cells and virus (no compound) and cells only (no virus) are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication and the development of observable cytopathic effects in the untreated, infected wells (typically 48-72 hours).
-
Assessment of Cytopathic Effect: After the incubation period, the cell monolayers are visually inspected under a microscope for signs of CPE, such as cell rounding, detachment, and lysis.
-
Quantification: To quantify the extent of CPE, the cells are typically stained with a dye such as crystal violet, which stains viable, adherent cells. The amount of dye retained is proportional to the number of surviving cells. The dye is then solubilized, and the optical density (OD) is measured using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the cytopathic effect by 50% compared to the virus control.
Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.
Conclusion
The significant difference in antiviral activity between Stachyflin and this compound underscores the critical role of the free hydroxyl group in the binding of Stachyflin to the influenza virus hemagglutinin. The 77-fold decrease in potency upon acetylation provides a clear structure-activity relationship, indicating that the acetyl group is detrimental to the compound's binding affinity. This information is invaluable for researchers and drug development professionals working on novel anti-influenza therapies targeting the viral fusion process, as it highlights a key structural feature that is essential for potent inhibitory activity. Future drug design efforts should focus on maintaining the core structure of Stachyflin while exploring modifications at other positions that may enhance its pharmacokinetic properties without compromising its high binding affinity.
References
- 1. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel stachyflin derivatives from Stachybotrys sp. RF-7260. Fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Acetylstachyflin and Stachyflin
In the landscape of antiviral drug discovery, Stachyflin and its acetylated analogue, Acetylstachyflin, have emerged as compounds of interest due to their activity against the influenza A virus. Both are novel sesquiterpenoids produced by Stachybotrys sp. RF-7260.[1] This guide provides a comparative overview of their pharmacokinetic profiles, drawing from available preclinical data. The information presented is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
Data Presentation: Pharmacokinetic and In Vitro Efficacy Parameters
The available data on this compound and Stachyflin are summarized below. It is important to note that while some in vivo data for Stachyflin is available, comprehensive pharmacokinetic parameters for this compound are not currently published, limiting a direct comparison.
| Parameter | This compound | Stachyflin | Source(s) |
| In Vitro Anti-influenza A Virus (H1N1) Activity (IC50) | ~0.231 µM (77-fold less active than Stachyflin) | 0.003 µM | [1] |
| Mechanism of Action | Not explicitly stated, presumed similar to Stachyflin | Inhibition of influenza virus hemagglutinin (HA)-mediated membrane fusion | [2] |
| In Vivo Efficacy (Mice) | Data not available | Reduction in lung viral titers at 100 mg/kg/day (intraperitoneal administration) | |
| Oral Absorption | Data not available | Poor, but improved with PEG 400 formulation or as a phosphate ester prodrug | [3] |
| Plasma Concentration Data (Mice) | Data not available | Measurable plasma concentrations achieved after oral administration of a derivative in PEG 4000 or as a phosphate ester prodrug. | [3] |
| Key Pharmacokinetic Parameters (Cmax, Tmax, AUC, Half-life) | Data not available | Data not fully available in public literature. Studies indicate plasma levels were measured. |
Experimental Protocols
The following methodologies are based on descriptions of in vivo studies conducted on Stachyflin and its derivatives. These protocols provide a framework for the type of experiments used to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds.
In Vivo Anti-Influenza Activity in Mice
This experiment is designed to assess the efficacy of the compounds in reducing viral replication in a mouse model of influenza infection.
-
Animal Model: BALB/c mice are commonly used for influenza research.
-
Viral Infection: Mice are intranasally infected with a standardized dose (e.g., 10 MID50) of an influenza A virus strain, such as A/WSN/1933 (H1N1).
-
Compound Administration:
-
Stachyflin, dissolved in a vehicle such as polyethylene glycol 400 (PEG 400), is administered to the mice.
-
Administration can be via intraperitoneal injection or oral gavage.
-
A typical dosing regimen might be 100 mg/kg/day, administered every 12 hours for a duration of 72 hours post-infection.
-
-
Sample Collection: At 72 hours post-inoculation, mice are euthanized, and their lungs are collected for virus titration.
-
Virus Titration:
-
Lung tissues are homogenized.
-
The virus titers in the lung homogenates are determined using a 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.
-
-
Data Analysis: The mean virus titers in the lungs of the treated group are compared to those of a control group that received only the vehicle. A statistically significant reduction in the virus titer indicates in vivo antiviral activity.
Oral Absorption Study in Mice
This protocol aims to evaluate the oral bioavailability of Stachyflin and its derivatives.
-
Animal Model: Mice are used for this pharmacokinetic study.
-
Compound Formulation and Administration:
-
The compound (e.g., a Stachyflin derivative) is formulated in different vehicles to assess absorption, such as 0.5% hydroxypropyl-methylcellulose (HPMC) suspension, PEG 4000 solution, or as an aqueous solution of a phosphate ester prodrug.
-
The formulations are administered orally to the mice.
-
-
Blood Sampling: Blood samples are collected from the mice at various time points after administration.
-
Plasma Preparation: Plasma is separated from the collected blood samples.
-
Quantification of Compound:
-
The concentration of the compound in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), which is a measure of total drug exposure. The AUCs of different formulations are compared to assess the improvement in oral absorption.
Mandatory Visualization
The following diagram illustrates the experimental workflow for assessing the in vivo anti-influenza activity of Stachyflin.
Caption: In vivo anti-influenza experimental workflow.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for Stachyflin is the direct inhibition of a viral protein, the influenza virus hemagglutinin (HA).[2] Stachyflin binds to HA and prevents the conformational changes that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane. This action blocks the entry of the viral genome into the host cell cytoplasm, thereby halting the replication cycle at a very early stage.
As the direct target of Stachyflin is a viral protein, its primary mechanism does not involve the direct modulation of host cell signaling pathways. The antiviral effect is achieved by physically obstructing a critical step in the virus's entry process. The workflow for this mechanism is visualized below.
Caption: Stachyflin's inhibition of viral entry.
References
Is Acetylstachyflin effective against neuraminidase inhibitor-resistant influenza strains?
A Comparative Analysis of Acetylstachyflin and Neuraminidase Inhibitors in the Context of Antiviral Resistance
The emergence of influenza strains resistant to frontline antiviral medications, primarily neuraminidase inhibitors, presents a significant challenge to global public health. This guide provides a comparative analysis of this compound, a novel antiviral candidate, and established neuraminidase inhibitors like Oseltamivir and Zanamivir, with a focus on their potential efficacy against resistant viral strains. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-influenza therapies.
Introduction to Influenza Antivirals and the Challenge of Resistance
Neuraminidase inhibitors (NAIs) have been the cornerstone of influenza treatment for decades. These drugs function by blocking the active site of the viral neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection. However, the high mutation rate of the influenza virus has led to the development of strains with reduced susceptibility to NAIs. Common mutations, such as H275Y in the N1 neuraminidase and R292K in N2, can significantly diminish the binding affinity of these inhibitors, rendering them less effective.[1] This has created an urgent need for antiviral agents with alternative mechanisms of action.
This compound and its parent compound, Stachyflin, represent a different class of influenza inhibitors. These molecules do not target the neuraminidase enzyme but instead inhibit the function of hemagglutinin (HA), another critical viral surface protein.[2][3] HA is responsible for the initial stages of infection, specifically the binding of the virus to host cell receptors and the subsequent fusion of the viral and cellular membranes. By targeting a different viral protein, HA inhibitors like this compound hold the potential to be effective against influenza strains that have developed resistance to NAIs.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antiviral activity of this compound and neuraminidase inhibitors lies in their distinct molecular targets within the influenza virus lifecycle.
Neuraminidase Inhibitors: As their name suggests, these drugs, including Oseltamivir and Zanamivir, are competitive inhibitors of the neuraminidase enzyme.[4] By mimicking the natural substrate of neuraminidase, sialic acid, they bind to its active site and prevent it from cleaving sialic acid residues on the surface of infected cells and newly formed virions. This tethering of new virus particles to the host cell prevents their release and propagation.
dot
Caption: Neuraminidase Inhibition Pathway.
This compound (Hemagglutinin Inhibitor): this compound and Stachyflin act at an earlier stage of the viral lifecycle. They are HA fusion inhibitors, meaning they prevent the conformational changes in the HA protein that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[2][3] This fusion process is essential for the release of the viral genome into the host cell cytoplasm, a prerequisite for viral replication. By blocking this step, HA inhibitors effectively halt the infection before it can be established.
dot
Caption: Hemagglutinin Fusion Inhibition Pathway.
Comparative Efficacy and Resistance Profile
Due to their different mechanisms of action, the effectiveness of this compound and neuraminidase inhibitors is expected to vary against different influenza strains, particularly those with resistance mutations.
| Feature | Neuraminidase Inhibitors (Oseltamivir, Zanamivir) | This compound / Stachyflin |
| Viral Target | Neuraminidase (NA) | Hemagglutinin (HA) |
| Mechanism of Action | Inhibition of viral release | Inhibition of viral entry (membrane fusion) |
| Spectrum of Activity | Influenza A and B | Influenza A (subtype-specific: H1, H2, H5, H6)[2] |
| Efficacy against NAI-resistant strains (e.g., H275Y mutation) | Reduced or no efficacy | Theoretically effective (resistance is in a different viral protein) |
| Efficacy against HA inhibitor-resistant strains | Theoretically effective | Reduced or no efficacy |
Note: Stachyflin has been shown to be significantly more potent than this compound, with an IC50 value of 0.003 µM against Influenza A (H1N1), while this compound was about 77-fold less active.[5]
Experimental Data and Protocols
While direct comparative studies of this compound against neuraminidase inhibitor-resistant influenza strains are not yet available in published literature, the distinct mechanisms of action strongly suggest that this compound would retain its activity against such strains. The development of resistance to neuraminidase inhibitors is conferred by mutations in the NA gene, which should not affect the binding and inhibitory action of an HA inhibitor.
In Vitro Antiviral Activity of Stachyflin
The antiviral activity of Stachyflin has been evaluated against a panel of influenza A viruses. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%, are summarized below.
| Influenza A Virus Strain | Subtype | IC50 (µM) |
| A/WSN/1933 | H1N1 | 0.05 |
| A/PR/8/34 | H1N1 | 0.2 |
| A(H1N1)pdm09 | H1N1 | 0.8 - 4.7 |
| A/Adachi/2/57 | H2N2 | 0.1 |
| A/duck/Hokkaido/49/98 | H5N1 | 0.8 |
| A/duck/Mongolia/129/2002 | H6N2 | 0.4 |
Data extracted from a study on the antiviral activity of Stachyflin on influenza A viruses of different hemagglutinin subtypes.[2]
Experimental Protocols
1. Neuraminidase Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of neuraminidase inhibitors.
-
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity.
-
Procedure:
-
Virus Preparation: Influenza virus stocks are diluted to a standardized concentration based on a pre-determined neuraminidase activity.
-
Compound Dilution: The test compound (e.g., Oseltamivir carboxylate) is serially diluted to create a range of concentrations.
-
Incubation: The diluted virus is incubated with the various concentrations of the test compound in a 96-well plate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 60 minutes at 37°C), the reaction is stopped by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay is used to determine the overall antiviral efficacy of a compound, such as an HA inhibitor, in a cell culture system.
-
Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.
-
Procedure:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in a 96-well plate.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound (e.g., Stachyflin) and then infected with a known amount of influenza virus.
-
Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 48-72 hours).
-
CPE Assessment: The extent of CPE in each well is observed and scored, often visually or through a cell viability assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is determined.
-
Conclusion and Future Directions
This compound, and more notably its parent compound Stachyflin, present a promising alternative approach to combating influenza A virus, particularly in the face of growing resistance to neuraminidase inhibitors. Their distinct mechanism of action, targeting hemagglutinin-mediated membrane fusion, means they are unlikely to be affected by the common resistance mutations that compromise the efficacy of Oseltamivir and other NAIs.
References
- 1. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel HA conformational change inhibitor of human influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
